Technical Documentation Center

2-methyl-1,3-diphenylpropane-1,3-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-1,3-diphenylpropane-1,3-dione
  • CAS: 1846-29-3

Core Science & Biosynthesis

Foundational

Advanced Technical Guide to 2-Methyl-1,3-diphenylpropane-1,3-dione: Synthesis, Structural Dynamics, and Photochemical Applications

Executive Summary 2-Methyl-1,3-diphenylpropane-1,3-dione (commonly referred to as 2-methyldibenzoylmethane) is a critical organic intermediate and a potent UV-A absorbing compound utilized in advanced dermatological form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1,3-diphenylpropane-1,3-dione (commonly referred to as 2-methyldibenzoylmethane) is a critical organic intermediate and a potent UV-A absorbing compound utilized in advanced dermatological formulations[1][2]. Unlike its parent compound, dibenzoylmethane, which exists predominantly as a planar enol, the steric constraints introduced by the alpha-methyl group force this molecule into a diketo conformation[3][4]. This structural divergence fundamentally alters its physicochemical properties, synthetic reactivity, and photochemical energy dissipation pathways. This guide provides an in-depth analysis of its synthesis, structural causality, and applications for researchers in organic synthesis, photochemistry, and drug development.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of 2-methyl-1,3-diphenylpropane-1,3-dione is essential for predicting its behavior in complex synthesis matrices and cosmetic formulations.

PropertyValue
IUPAC Name 2-Methyl-1,3-diphenylpropane-1,3-dione
Common Synonyms 2-Methyldibenzoylmethane; 2-Methyl-1,3-diphenylpropanedione
CAS Registry Number 1846-29-3[1]
Molecular Formula C16H14O2[1]
Molecular Weight 238.28 g/mol [1]
Boiling Point 396.8°C at 760 mmHg[1]
Density 1.114 g/cm³[1]
Predominant Tautomer Keto form[3]
Structural Causality: The Keto-Enol Tautomerization Shift

In unsubstituted β-diketones like dibenzoylmethane, the molecule strongly favors the enol tautomer due to the formation of a highly stable, planar six-membered pseudo-ring stabilized by a strong intramolecular hydrogen bond[4].

However, in 2-methyl-1,3-diphenylpropane-1,3-dione, the introduction of the methyl group at the C2 (alpha) position creates severe allylic 1,3-strain (steric clash) with the adjacent phenyl rings and carbonyl oxygen atoms. To relieve this steric tension, the molecule breaks planarity, precluding the formation of the intramolecular hydrogen bond and forcing the compound to exist almost exclusively as the diketo tautomer [3][4]. This structural reality is empirically validated by 1 H NMR spectroscopy, which exhibits a distinct quartet for the alpha proton and a doublet for the methyl group, rather than the characteristic downfield enolic proton signal[3].

Synthetic Methodologies and Mechanistic Pathways

The synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione is typically achieved via the base-catalyzed alpha-alkylation of 1,3-diphenylpropane-1,3-dione[5]. The protocol below is designed as a self-validating system, where each reagent choice is driven by specific mechanistic causality.

Step-by-Step Alkylation Protocol
  • Enolate Formation : Dissolve 1,3-diphenylpropane-1,3-dione (5.0 mmol) and Potassium carbonate (K 2​ CO 3​ , 7.5 mmol) in 10 mL of anhydrous Dimethylformamide (DMF)[5].

    • Causality : K 2​ CO 3​ is a mild, non-nucleophilic base that selectively deprotonates the acidic α-carbon without hydrolyzing the carbonyls. DMF, a polar aprotic solvent, leaves the resulting enolate intermediate highly "naked" and nucleophilic by solvating the potassium cation but not the enolate anion.

  • Electrophilic Addition : Add Methyl iodide (MeI, 5.5 mmol) dropwise to the stirring solution[5].

    • Causality : MeI is an unhindered, highly reactive electrophile ideal for S N​ 2 substitution. The dropwise addition controls the exothermic nature of the reaction and minimizes polyalkylation.

  • Thermal Activation : Heat the reaction mixture to 60 °C and stir for 30 minutes[5].

    • Causality : Mild heating provides the necessary activation energy to drive the S N​ 2 substitution to completion rapidly, while minimizing competing O-alkylation pathways that can dominate at higher temperatures.

  • Quenching and Precipitation : Dilute the reaction mixture with 50 mL of distilled water[5].

    • Causality : Water quenches the reaction by neutralizing any unreacted base and drastically reduces the solubility of the lipophilic product, often inducing immediate precipitation, while safely dissolving the inorganic byproduct (KI).

  • Extraction and Purification : Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with water, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure[5].

    • Causality : DCM efficiently partitions the organic product from the aqueous phase. Anhydrous Na 2​ SO 4​ acts as a desiccant to remove micro-droplets of water, preventing hydrolysis during the concentration phase.

Synthesis DBM 1,3-Diphenylpropane-1,3-dione (DBM) Base K2CO3 / DMF (Deprotonation) DBM->Base Base addition Enolate Enolate Intermediate (Nucleophile) Base->Enolate -HCO3- MeI Methyl Iodide (MeI) (Electrophile) Enolate->MeI SN2 Attack Product 2-Methyl-1,3-diphenylpropane-1,3-dione (Keto Tautomer) MeI->Product C-Alkylation

Caption: Synthesis workflow of 2-methyl-1,3-diphenylpropane-1,3-dione via alpha-alkylation.

Photochemical Properties and Applications in UV Protection

Dibenzoylmethane derivatives are recognized globally as premier organic UV-A filters (absorbing between 320 nm and 400 nm)[2][6]. 2-Methyldibenzoylmethane is utilized in dermatological formulations to protect the skin from UV-A induced oxidative stress, premature photo-aging, and DNA damage[2].

Photochemical Energy Dissipation

When 2-methyldibenzoylmethane absorbs UV-A radiation, it transitions from the ground state (S 0​ ) to an excited singlet state (S 1​ )[6]. Because it exists as a diketone and lacks the rapid, non-radiative energy dissipation pathway provided by the reversible proton transfer in enolic hydrogen bonds, it relies heavily on intersystem crossing (ISC) to an excited triplet state (T 1​ )[4][6].

From the T 1​ state, the molecule must dissipate energy thermally (vibrational relaxation) to return to the ground state[6]. If this process is inefficient, the long-lived triplet state can undergo radical cleavage, leading to photodegradation[6]. Therefore, in commercial formulations, 2-methyldibenzoylmethane is often co-formulated with triplet-state quenchers or photostabilizers (such as octocrylene or specific thickening copolymers) to ensure the molecule safely returns to S 0​ without degrading[2][6].

Photophysics S0 Ground State (S0) (Diketo Tautomer) S1 Excited Singlet State (S1) S0->S1 UV-A Absorption (320-400 nm) S1->S0 Internal Conversion T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Thermal Thermal Dissipation (Vibrational Relaxation) T1->Thermal Stabilized Non-Radiative Decay Degradation Photodegradation (Radical Cleavage) T1->Degradation Unstabilized Pathway Thermal->S0 Ground State Recovery

Caption: Photochemical energy dissipation and degradation pathways of 2-methyldibenzoylmethane.

Biological Activity and Future Perspectives

Beyond its role as a UV-A filter, 2-methyl-1,3-diphenylpropane-1,3-dione serves as a highly versatile building block in medicinal chemistry. It is frequently utilized as a precursor in the synthesis of highly substituted pyrazoles[5]. For instance, condensation with hydrazine derivatives yields 4-methyl-4H-pyrazoles, which are investigated for their bioorthogonal reactivity and potential as targeted therapeutic agents[5]. The precise stereoelectronic control afforded by the alpha-methyl group makes this compound an invaluable tool for researchers designing conformationally restricted drug analogues.

References

  • Cas 1846-29-3,2-methyl-1,3-diphenylpropane-1,3-dione - LookChem lookchem.com 1

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC nih.gov 5

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid | The Journal of Organic Chemistry acs.org 3

  • US6569409B1 - Method for providing dibenzoylmethane derivatives with light stability google.com 2

  • US6962692B2 - Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition google.com 6

  • Studies of intramolecular hydrogen bonds: protonation of keto and enol forms of β-diketones by hydrogen bromide in dibromodifluoromethane rsc.org 4

Sources

Exploratory

The Methylation of 1,3-Diphenylpropane-1,3-dione: Mechanistic Pathways and Synthetic Protocols

Executive Summary 1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (DBM), is a prominent β -diketone characterized by its highly acidic α -protons and its existence primarily as an enol tautomer in its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (DBM), is a prominent β -diketone characterized by its highly acidic α -protons and its existence primarily as an enol tautomer in its standard state. The precise functionalization of DBM via monoalkylation is a critical transformation in organic synthesis, serving as a foundational step in the development of pharmaceuticals, advanced metal-chelating agents, and bioorthogonal reagents[1][2].

This technical guide provides an in-depth analysis of the C-methylation of DBM. By dissecting the thermodynamic and kinetic parameters that govern enolate reactivity, we establish a self-validating framework for achieving high-yield, regioselective C-alkylation while mitigating common side reactions such as O-alkylation and over-methylation.

Mechanistic Principles of DBM Alkylation

The methylation of DBM is fundamentally an acid-base reaction followed by a bimolecular nucleophilic substitution ( SN​2 ). The structural nature of DBM dictates a specific mechanistic cascade:

Enolization and Deprotonation

DBM possesses an active methylene group flanked by two strongly electron-withdrawing benzoyl groups. The α -protons are highly acidic, allowing for facile deprotonation by mild bases such as anhydrous potassium carbonate ( K2​CO3​ ). The removal of an α -proton generates a highly delocalized, resonance-stabilized enolate anion.

The Ambident Nucleophile and Regioselectivity

The resulting enolate is an ambident nucleophile , possessing partial negative charges distributed across the central α -carbon and the two oxygen atoms. Consequently, the electrophilic attack by a methylating agent—typically methyl iodide (MeI)—can theoretically occur at either the carbon (C-alkylation) or the oxygen (O-alkylation)[3].

According to Hard-Soft Acid-Base (HSAB) theory, the carbon atom acts as a "soft" nucleophilic center, whereas the oxygen atoms are "hard" centers. Methyl iodide is a "soft" electrophile due to the polarizability of the iodine leaving group. Therefore, the soft-soft interaction thermodynamically and kinetically favors C-alkylation , yielding 2-methyl-1,3-diphenylpropane-1,3-dione[1].

Causality of Solvent and Base Selection

The choice of solvent and base is not arbitrary; it directly dictates the reaction's regioselectivity and kinetics:

  • Solvent (DMF or Acetone): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are strictly required. These solvents effectively solvate the potassium cation ( K+ ) but leave the enolate anion relatively unsolvated ("naked"). This drastically enhances the nucleophilicity of the enolate carbon, accelerating the SN​2 attack on MeI[1][4].

  • Base ( K2​CO3​ ): A mild, insoluble base like K2​CO3​ is preferred over stronger bases (e.g., NaH or LiOH) to prevent base-catalyzed cleavage of the diketone (retro-Claisen condensation) and to control the rate of enolate generation, thereby minimizing poly-alkylation[5].

Mechanism DBM 1,3-Diphenylpropane-1,3-dione (Active Methylene) Base K2CO3 in DMF/Acetone (Deprotonation) DBM->Base - H+ Enolate Resonance-Stabilized Enolate (Ambident Nucleophile) Base->Enolate MeI Methyl Iodide (MeI) (Soft Electrophile) Enolate->MeI SN2 Attack C_Alk C-Alkylation (Major) 2-Methyl-DBM MeI->C_Alk Soft-Soft Interaction O_Alk O-Alkylation (Minor) Enol Ether MeI->O_Alk Hard-Soft Interaction (Solvent dependent)

Mechanistic pathway of DBM methylation highlighting ambident enolate reactivity.

Quantitative Data: Alkylation Efficiency

The efficiency of DBM alkylation is highly dependent on the steric and electronic nature of the alkyl halide. While MeI is highly reactive, bulkier or less electrophilic halides require extended reflux times. The table below summarizes the expected yields for the monoalkylation of DBM using K2​CO3​ as the base across various electrophiles, demonstrating the robust nature of this protocol[1][5].

Alkylating AgentSolventBaseTemp / TimeYield (%)Target Product
Methyl Iodide (MeI) DMF K2​CO3​ 60 °C / 30 min> 85%2-Methyl-DBM
Ethyl Iodide (EtI) Acetone K2​CO3​ Reflux / 18 hrs80%2-Ethyl-DBM
Benzyl Bromide Acetone K2​CO3​ Reflux / 18 hrs85%2-Benzyl-DBM
p-Nitrobenzyl Chloride Acetone K2​CO3​ Reflux / 18 hrs60%2-(p-Nitrobenzyl)-DBM

Data synthesized from established organic preparation procedures[1][5].

Experimental Protocol: Synthesis of 2-Methyl-1,3-diphenylpropane-1,3-dione

The following methodology details a self-validating system for the mono-methylation of DBM. The protocol leverages DMF to accelerate the reaction kinetics, allowing for completion in under an hour[1].

Materials Required
  • Substrate: 1,3-Diphenylpropane-1,3-dione (5.0 mmol, 1.121 g)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (7.5 mmol, 1.037 g) - Must be finely ground and oven-dried to prevent moisture-induced side reactions.

  • Electrophile: Methyl Iodide (MeI) (5.5 mmol, 0.342 mL) - Use a slight excess (1.1 eq) to drive the reaction to completion while avoiding di-methylation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology
  • Enolate Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.121 g of DBM in 10 mL of anhydrous DMF. Add 1.037 g of finely ground K2​CO3​ . Stir the suspension at room temperature for 10 minutes to initiate deprotonation. The solution may exhibit a slight color change indicative of enolate formation.

  • Electrophile Addition: Using a gas-tight syringe, add 0.342 mL of MeI dropwise to the stirring mixture. Causality: Dropwise addition prevents localized concentration spikes of MeI, strictly controlling the thermodynamic environment to favor mono-alkylation over di-alkylation.

  • Thermal Incubation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain vigorous stirring for 30 minutes[1].

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of distilled water. This neutralizes the unreacted base and precipitates the organic components.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Self-Validation & Analytical Confirmation

To verify the structural integrity of the synthesized 2-methyl-1,3-diphenylpropane-1,3-dione, perform 1H NMR spectroscopy ( CDCl3​ ). The successful C-methylation is confirmed by the disruption of the enol symmetry and the appearance of two distinct signals[6]:

  • A doublet at δ ~1.59 ppm ( J=7 Hz, 3H), corresponding to the newly attached methyl group.

  • A quartet at δ ~5.29 ppm ( J=7 Hz, 1H), corresponding to the α -methine proton, proving that the product exists predominantly in the keto tautomer rather than the enol form of the starting material.

Protocol Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-methyl-DBM.

Advanced Considerations: O-Alkylation and Phase-Transfer Catalysis

While the standard K2​CO3​ /MeI system heavily favors C-alkylation, researchers must be aware that altering the catalytic environment can shift the regioselectivity. For instance, the use of specific phase-transfer catalysts (PTCs) in conjunction with dimethyl sulfate can artificially elevate the rate of O-alkylation, leading to the formation of Z/E enol ethers. The structure of the PTC can actually dictate the E:Z product ratio, varying it from 1:1 to 4:96[3]. Therefore, if strict C-alkylation is required, the use of standard heterogeneous basic conditions without PTCs is strongly advised to maintain thermodynamic control over the soft-soft nucleophile-electrophile interaction.

References

  • The monoalkylation of dibenzoylmethane Organic Preparations and Procedures International[Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles National Center for Biotechnology Information (PMC)[Link]

  • Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate ResearchGate[Link]

  • High-Yielding Oxidation of β -Hydroxyketones to β -Diketones Using o-Iodoxybenzoic Acid Oregon State University (J. Org. Chem.)[Link]

  • Bioorthogonal Reagents: Design, Synthesis, and Reactivity Massachusetts Institute of Technology (DSpace)[Link]

Sources

Foundational

Comprehensive Technical Guide on 2-Methyl-1,3-diphenylpropane-1,3-dione: Physicochemical Profiling, Tautomeric Dynamics, and Synthetic Protocols

Executive Summary In the landscape of organic chemistry and materials science, 2-methyl-1,3-diphenylpropane-1,3-dione (also known as 2-methyldibenzoylmethane) serves as a critical structural model for understanding steri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic chemistry and materials science, 2-methyl-1,3-diphenylpropane-1,3-dione (also known as 2-methyldibenzoylmethane) serves as a critical structural model for understanding steric effects on β-diketone tautomerization. As an α-methylated derivative of the well-known UV filter dibenzoylmethane, this compound is highly valued in photostability research[1], coordination chemistry[2], and as a building block for complex pharmaceuticals.

Unlike its unsubstituted parent compound, which exists almost entirely in the enol form, the introduction of a single methyl group at the α-position radically alters the molecule's thermodynamic landscape, forcing it into a stable keto configuration[3]. This guide provides an in-depth mechanistic analysis of this phenomenon, alongside validated physicochemical data and modern synthetic protocols.

Physicochemical Properties & Quantitative Data

Understanding the baseline physical properties of 2-methyl-1,3-diphenylpropane-1,3-dione is essential for formulation and synthetic planning. The compound presents as a white crystalline solid under standard conditions[4].

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name 2-Methyl-1,3-diphenylpropane-1,3-dione
Synonyms 2-Methyldibenzoylmethane; 2-Methyl-1,3-diphenyl-1,3-propanedione
CAS Number 1846-29-3[4]
Molecular Formula C₁₆H₁₄O₂[4]
Molecular Weight 238.28 g/mol [4]
Density 1.114 g/cm³[4]
Boiling Point 396.8 °C at 760 mmHg[4]
Flash Point 148.7 °C[4]
Solubility Soluble in ethanol, acetone, ethyl acetate, and chloroform; Insoluble in water[4]

Structural Dynamics: The "Magic Methyl" Steric Effect

The most scientifically significant feature of 2-methyl-1,3-diphenylpropane-1,3-dione is its tautomeric behavior. β-diketones typically exhibit a dynamic keto-enol equilibrium. Unsubstituted 1,3-diphenylpropane-1,3-dione exists >99% as an enol, stabilized by a strong Resonance-Assisted Hydrogen Bond (RAHB) and an extended, planar conjugated π-system across both phenyl rings[5].

However, introducing a methyl group at the C2 (α) position induces a profound conformational shift.

Mechanistic Causality of Keto-Stabilization

The steric bulk of the α-methyl group severely clashes with the ortho-protons of the adjacent phenyl rings. To alleviate this severe steric strain, the phenyl rings are forced to rotate out of the plane of the central diketone core. This rotation breaks the extended π-conjugation required to stabilize the enol form[5]. Consequently, the thermodynamic penalty of maintaining the planar enol geometry becomes too high, and the equilibrium shifts almost exclusively (>99%) to the keto tautomer [3].

Tautomerism DBM 1,3-Diphenylpropane-1,3-dione (Enol Favored) Methylation α-Methylation (Addition of -CH3) DBM->Methylation Structural Modification Steric Steric Clash (Methyl vs Phenyl Rings) Methylation->Steric Induces Planarity Disruption of Planarity & H-Bonding Steric->Planarity Causes Keto 2-Methyl Derivative (Keto Favored >99%) Planarity->Keto Thermodynamic Shift

Thermodynamic shift from enol to keto tautomer driven by steric-induced planarity disruption.

Self-Validating NMR Characterization

This structural shift is perfectly validated by Nuclear Magnetic Resonance (NMR) spectroscopy. If the enol form were present, a highly deshielded proton signal (~16-17 ppm) would be observed. Instead, the data strictly confirms the keto configuration[3]:

Table 2: NMR Spectral Data (CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
¹H NMR 7.96d, J = 8 Hz, 4Hortho-Phenyl protons
¹H NMR 7.55t, J = 7 Hz, 2Hpara-Phenyl protons
¹H NMR 7.44t, J = 8 Hz, 4Hmeta-Phenyl protons
¹H NMR 5.29q, J = 7 Hz, 1HC2 (α) Methine proton (Keto)
¹H NMR 1.59d, J = 7 Hz, 3HC2 (α) Methyl group
¹³C NMR 197.1SingletCarbonyl carbons (C1, C3)
¹³C NMR 50.8SingletC2 (α) Methine carbon
¹³C NMR 14.3SingletC2 (α) Methyl carbon

Advanced Synthetic Methodologies

Traditionally, α-methylation of β-diketones utilizes highly toxic, volatile, and carcinogenic reagents like methyl iodide (MeI) or dimethyl sulfate. Modern protocols prioritize safer, solid-state methylating agents.

Protocol: Regioselective α-Methylation using Quaternary Ammonium Salts

A highly efficient, green-chemistry aligned methodology utilizes phenyltrimethylammonium iodide (PhMe₃NI) as a solid methylating agent[6].

Causality of Reagent Choice: PhMe₃NI is a non-volatile, easy-to-handle solid. During the reaction, it transfers a methyl group to the enolate and generates N,N-dimethylaniline as a stoichiometric byproduct. Because N,N-dimethylaniline is highly basic, it can be entirely removed from the organic phase via a simple mild acidic wash, ensuring a self-purifying workflow[6].

Step-by-Step Methodology:

  • Preparation: In a dry reaction flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 equiv) in anisole (acting as a green solvent).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0 equiv) to deprotonate the α-carbon, forming the reactive enolate.

  • Reagent Introduction: Add PhMe₃NI (1.2 equiv) to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 2.5 to 3.0 hours[6].

  • Acidic Quench & Workup: Cool the reaction to room temperature. Quench with 1M HCl (aq). Extract the aqueous layer with ethyl acetate. The acidic aqueous layer selectively traps the N,N-dimethylaniline byproduct as a water-soluble hydrochloride salt[6].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, gradient 80:1 to 20:1) to yield 2-methyl-1,3-diphenylpropane-1,3-dione as white crystals[6].

SynthesisWorkflow Start 1,3-Diphenylpropane-1,3-dione (1.0 equiv) Reagent PhMe3NI (Methylating Agent) + Base in Anisole Start->Reagent React Heat at 100 °C (2.5 - 3.0 hours) Reagent->React Workup Mild Acidic Workup (Removes N,N-dimethylaniline) React->Workup Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify Product 2-Methyl-1,3-diphenylpropane-1,3-dione (White Crystals) Purify->Product

Step-by-step synthetic workflow for the α-methylation of aryl ketones using PhMe3NI.

Applications in Formulation and Materials Science

Photostabilization in Cosmetic Chemistry

Dibenzoylmethane derivatives (such as Avobenzone) are ubiquitous UVA filters in cosmetic sunscreens but suffer from severe photo-instability. Upon UV absorption, the excited enol state can undergo cleavage, degrading the active ingredient. 2-Methyldibenzoylmethane is heavily utilized in comparative photostability assays[1]. Because the α-methyl group locks the molecule in the keto form, researchers use it to isolate and study the degradation pathways of the keto tautomer independently, leading to the development of advanced photostabilizing copolymers and encapsulation technologies[1][7].

Coordination Chemistry

In inorganic synthesis, 2-methyl-1,3-diphenylpropane-1,3-dione serves as a sterically demanding bidentate ligand. By deprotonating the α-carbon, the resulting enolate coordinates with transition metals (e.g., Copper(II) hexafluoroacetylacetonate adducts)[2]. The steric bulk of the methyl group forces unique coordination geometries, altering the electronic and magnetic properties of the resulting metallo-complexes compared to standard acetylacetonate (acac) ligands[2].

References

  • LookChem Database - 2-methyl-1,3-diphenylpropane-1,3-dione Properties and CAS Information. URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. URL:[Link]

  • ResearchGate / Polymer - Isotope Effects on Chemical Shifts as an Analytical Tool in Structural Studies of Intramolecular Hydrogen Bonded Compounds. URL:[Link]

  • Google Patents - US20100086502A1: Cosmetic/sunscreen compositions containing dibenzoylmethane compounds and dithiolane compound photostabilizers therefor.
  • Google Patents - US8003082B2: Photostable organic sunscreen composition.
  • RSC Advances - Stable and reactive diacetyliminoxyl radical in oxidative C–O coupling with β-dicarbonyl compounds. URL:[Link]

Sources

Exploratory

The Strategic Role of 2-Methyl-1,3-diphenylpropane-1,3-dione in Advanced Chemical Synthesis

Executive Summary In the landscape of modern organic synthesis and chemical biology, 2-methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3)[1] has emerged as a highly versatile β -diketone building block. Unlike its uns...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and chemical biology, 2-methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3)[1] has emerged as a highly versatile β -diketone building block. Unlike its unsubstituted parent compound, dibenzoylmethane, the introduction of a methyl group at the α -carbon fundamentally alters the molecule's structural dynamics, shifting its tautomeric equilibrium and dictating its downstream reactivity. This technical guide explores the physicochemical profile, mechanistic utility, and self-validating synthetic protocols for utilizing this compound as a core intermediate in drug development and bioorthogonal chemistry.

Structural Dynamics & Physicochemical Profiling

The synthetic utility of 2-methyl-1,3-diphenylpropane-1,3-dione is deeply rooted in its tautomeric behavior. Unsubstituted β -diketones typically exist predominantly in the enol form, stabilized by extended π -conjugation and strong intramolecular hydrogen bonding.

However, the addition of the C2-methyl group introduces severe steric clash between the methyl moiety and the adjacent phenyl rings when the molecule attempts to adopt a planar enol conformation. As a result, this steric strain completely disrupts the intramolecular hydrogen bond, forcing the molecule to exist almost exclusively as the keto tautomer [2]. This structural shift reduces the acidity of the C2 proton while enhancing the discrete electrophilicity of the two carbonyl carbons, a critical factor when designing nucleophilic attack pathways (e.g., with hydrazine).

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 2-Methyl-1,3-diphenylpropane-1,3-dione
CAS Number 1846-29-3
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Density 1.114 g/cm³
Boiling Point 396.8°C at 760 mmHg
Flash Point 148.7°C
Predominant State Keto Tautomer (Solid)

Mechanistic Pathways & Synthetic Utility

As a chemical intermediate, 2-methyl-1,3-diphenylpropane-1,3-dione serves as a strategic branching point for several advanced chemical applications.

Precursor to Bioorthogonal Diels-Alder Dienes (4H-Pyrazoles)

In the realm of chemical biology, 4H-pyrazoles act as highly reactive Diels-Alder dienes for strain-promoted bioorthogonal labeling. 2-Methyl-1,3-diphenylpropane-1,3-dione is a direct precursor in the synthesis of these scaffolds. It undergoes condensation with hydrazine to form a pyrazole core. The causality behind the reaction's difficulty lies in the keto-dominance of the intermediate; while the first condensation to a hydrazone is facile, the second dehydration step is mechanistically hindered by the lack of an enolizable proton and steric bulk, requiring optimized forcing conditions [3]. Subsequent fluorination yields 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, a potent reagent for click chemistry[4].

Phase-Transfer Catalyzed O-Alkylation Dynamics

The enolate of 2-methyl-1,3-diphenylpropane-1,3-dione is frequently utilized to study O-alkylation versus C-alkylation dynamics. When reacted with dimethyl sulfate under phase-transfer catalysis (PTC), the intermediate predominantly undergoes O-alkylation to form E/Z enol ethers. The steric bulk of the C2-methyl group makes the resulting E:Z stereochemical ratio highly sensitive to the specific three-dimensional structure of the phase-transfer catalyst used, allowing researchers to tune stereoselectivity [5].

ReactionPathway A 1,3-Diphenylpropane- 1,3-dione (Enol Tautomer) B 2-Methyl-1,3-diphenyl- propane-1,3-dione (Keto Tautomer) A->B MeI, K2CO3 DMF, 60°C C 4-Fluoro-4-methyl- 3,5-diphenyl-4H-pyrazole (Bioorthogonal Diene) B->C 1. Hydrazine 2. Fluorination D O-Alkylated Enol Ethers B->D Dimethyl Sulfate Phase Transfer Catalyst

Fig 1. Divergent synthetic pathways utilizing 2-methyl-1,3-diphenylpropane-1,3-dione.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure high scientific integrity, the following protocol details the direct α -methylation of dibenzoylmethane. The protocol is designed as a self-validating system , meaning the physical and spectroscopic outcomes inherently verify the success of the mechanistic steps[4].

Step-by-Step Methodology
  • Enolate Formation: Dissolve 1,3-diphenylpropane-1,3-dione (5.0 mmol) and anhydrous K₂CO₃ (7.5 mmol) in 10 mL of N,N-dimethylformamide (DMF).

    • Causality: K₂CO₃ is chosen as a mild base to quantitatively deprotonate the highly acidic C2 proton without inducing retro-Claisen cleavage of the diketone. DMF is selected because its high dielectric constant stabilizes the resulting enolate, accelerating the subsequent SN2 reaction.

  • Alkylation: Add methyl iodide (MeI) (5.5 mmol) dropwise to the solution. Heat the reaction mixture to 60 °C and stir for 30 minutes.

    • Causality: The slight excess of MeI ensures complete conversion, while the 60 °C heating overcomes the steric hindrance introduced as the methyl group attaches to the crowded α -carbon.

  • Quench & Extraction: Dilute the mixture with 50 mL of deionized water and extract with dichloromethane (DCM) (3 × 20 mL).

    • Causality: Water quenches unreacted base and forces the organic product into the DCM layer.

  • Purification: Wash the combined organic layers thoroughly with water to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Enolate Formation Dissolve Dibenzoylmethane & K2CO3 in DMF Step2 2. Alkylation Add MeI dropwise, heat to 60°C for 30 min Step1->Step2 Step3 3. Quench & Extract Dilute with H2O, extract with DCM Step2->Step3 Step4 4. Purification Wash with H2O, dry (Na2SO4), concentrate Step3->Step4 Step5 5. NMR Validation Confirm Keto Tautomer (q at 5.29 ppm) Step4->Step5

Fig 2. Step-by-step synthetic workflow and self-validation for the intermediate.

System Validation: NMR Diagnostic Criteria

The success of the synthesis is validated by confirming the shift from the enol starting material to the keto product. The disappearance of the broad enol -OH peak (~16.9 ppm) and the emergence of specific aliphatic signals definitively prove the structure[2].

Table 2: Diagnostic NMR Validation Data (CDCl3, 400 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
1H 7.96Doublet (J = 8 Hz)4HOrtho-phenyl protons
1H 5.29Quartet (J = 7 Hz)1HC2 Methine proton: Splits into a quartet due to coupling with the new methyl group.
1H 1.59Doublet (J = 7 Hz)3HC2 Methyl group: Confirms successful alkylation.
13C 197.1Singlet2CCarbonyl carbons: Confirms the keto state (enol carbonyls typically appear ~185 ppm).
13C 50.8Singlet1CC2 Methine carbon
13C 14.3Singlet1CC2 Methyl carbon

References

  • LookChem. Cas 1846-29-3, 2-methyl-1,3-diphenylpropane-1,3-dione Basic Information & Properties. Available at:[Link]

  • Beaudry, C. M., et al. (2011). High-Yielding Oxidation of β -Hydroxyketones to β -Diketones Using o-Iodoxybenzoic Acid. Journal of Organic Chemistry, 76(23), 9852-9855. Available at:[Link]

  • Abularrage, N. S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(10), 2366. Available at:[Link]

  • Abularrage, N. S. (2022). Bioorthogonal Reagents: Design, Synthesis, and Reactivity. Massachusetts Institute of Technology (Ph.D. Thesis). Available at:[Link]

  • Halpern, M., et al. (1986). Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate. New Journal of Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-1,3-diphenylpropane-1,3-dione as a C3 Building Block in Heterocyclic Synthesis

Executive Summary 2-Methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3), also known as 2-methyldibenzoylmethane, is a highly versatile 1,3-diketone building block[1]. While standard 1,3-diketones are routinely used to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3), also known as 2-methyldibenzoylmethane, is a highly versatile 1,3-diketone building block[1]. While standard 1,3-diketones are routinely used to synthesize 5- and 6-membered heterocycles, the presence of the C2-methyl group in this specific compound is mechanistically critical. It dictates the formation of fully substituted (or 4-substituted) heterocycles, preventing unwanted tautomerization at the C4 position. This structural locking is particularly valuable in the synthesis of 4H-pyrazoles, which serve as highly reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) bioorthogonal click chemistry[2].

Mechanistic Insights & Pathway Divergence

The condensation of 2-methyl-1,3-diphenylpropane-1,3-dione with bis-nucleophiles follows a predictable double-condensation and dehydration pathway. The symmetry of the diphenyl backbone ensures that no regioselectivity issues (e.g., formation of structural isomers) occur during the cyclization process.

  • Pyrazoles : Reaction with hydrazine yields 4-methyl-3,5-diphenyl-1H-pyrazole[2]. The C4-methyl group allows for subsequent electrophilic fluorination to generate a quaternary carbon, trapping the molecule in the antiaromatic 4H-pyrazole conformation[3].

  • Isoxazoles : Reaction with hydroxylamine yields 4-methyl-3,5-diphenylisoxazole.

  • Pyrimidines : Condensation with amidines or guanidines yields 5-methyl-4,6-diphenylpyrimidines.

G A 2-Methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3) B 4-Methyl-3,5-diphenyl-1H-pyrazole A->B Hydrazine Hydrate (EtOH, Reflux) C 4-Methyl-3,5-diphenylisoxazole A->C Hydroxylamine HCl (EtOH/Pyridine, Reflux) D 5-Methyl-4,6-diphenylpyrimidine A->D Amidine/Urea (Base, Heat) E 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (Bioorthogonal Probe) B->E Selectfluor (MeCN, RT)

Divergent synthesis of heterocyclic scaffolds from 2-methyl-1,3-diphenylpropane-1,3-dione.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole

Objective : To synthesize the 1H-pyrazole precursor via bis-condensation. Mechanistic Causality : Ethanol is selected as the solvent because it effectively solvates both the highly organic diketone and the aqueous hydrazine hydrate at reflux temperatures. The elevated temperature provides the activation energy required for the second, more sterically hindered dehydration step[2].

Step-by-Step Methodology :

  • In a 100 mL round-bottom flask, dissolve 2-methyl-1,3-diphenylpropane-1,3-dione (1.0 eq, 10 mmol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at room temperature. Insight: A slight excess of hydrazine ensures complete conversion and compensates for any evaporative loss during reflux.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3-4 hours.

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active diketone spot indicates completion.

  • Remove the heat and allow the mixture to cool to room temperature, then transfer to an ice bath. Causality: The highly crystalline 4-methyl-3,5-diphenyl-1H-pyrazole has significantly lower solubility in cold ethanol than the starting materials, driving spontaneous precipitation.

  • Filter the precipitate, wash with ice-cold ethanol (2 x 5 mL), and dry under a high vacuum to yield the product as a white solid.

Protocol B: Late-Stage Fluorination to 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

Objective : To generate a bioorthogonal IEDDA diene. Mechanistic Causality : Initially, direct condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with hydrazine was attempted in the literature, but the second dehydration step is thermodynamically hindered by the strongly electron-withdrawing fluorine atom, resulting in poor yields (34%)[2]. Therefore, a two-step approach—first synthesizing the 1H-pyrazole (Protocol A), followed by late-stage electrophilic fluorination—is the field-proven standard. Acetonitrile is the mandatory solvent here because its polar aprotic nature stabilizes the charged Selectfluor reagent and the polar transition state without acting as a competing nucleophile.

Step-by-Step Methodology :

  • Dissolve 4-methyl-3,5-diphenyl-1H-pyrazole (1.0 eq, 5 mmol) in anhydrous acetonitrile (15 mL) under an inert nitrogen atmosphere.

  • Add Selectfluor (1.2 eq, 6 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Insight: The electron-withdrawing nature of the phenyl rings slightly reduces the nucleophilicity of the pyrazole core, necessitating a longer reaction time compared to electron-rich analogs.

  • Quench the reaction by adding distilled water (20 mL), and extract with ethyl acetate (3 x 15 mL). Causality: The aqueous wash effectively removes the highly water-soluble Selectfluor byproducts (e.g., the defluorinated DABCO derivative).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 4H-pyrazole (typical yield: 77%)[2].

Quantitative Data Presentation

Table 1: Reaction Parameters for Heterocycle Synthesis from 2-Methyl-1,3-diphenylpropane-1,3-dione

Target HeterocycleReagentSolvent SystemTemperatureTypical YieldStructural Role of C2-Methyl
1H-Pyrazole Hydrazine HydrateEthanol78°C (Reflux)>85%Prevents C4-tautomerization
Isoxazole Hydroxylamine HClEtOH / Pyridine78°C (Reflux)~80%Directs fully substituted ring
Pyrimidine Amidine / UreaEtOH / NaOEt78°C (Reflux)70-75%Blocks C5 electrophilic attack

Table 2: Diels-Alder Reactivity Parameters of 4H-Pyrazole Derivatives Data comparing the synthesized 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) against its difluoro analog (DFP) in bioorthogonal applications[3][4].

Bioorthogonal ProbeRelative IEDDA ReactivityBiological Nucleophile StabilityConformation
DFP (Difluoro)High (7x faster than MFP)ModeratePlanar
MFP (Fluoro-methyl)ModerateHigh Puckered (Envelope-like)

Insight: While MFP exhibits slightly lower Diels-Alder reactivity than DFP, its puckered, envelope-like geometry predistorts the molecule towards the transition state. This effectively offsets the loss of hyperconjugative antiaromaticity, resulting in a highly stable yet sufficiently reactive probe for living systems[3].

References

  • Source: lookchem.
  • Source: nih.
  • Source: mit.
  • Source: acs.

Sources

Application

Application Note: 2-Methyl-1,3-diphenylpropane-1,3-dione as a Sterically Tuned β-Diketonate Ligand for Metal Complexation

Executive Summary 2-methyl-1,3-diphenylpropane-1,3-dione (commonly referred to as 2-methyldibenzoylmethane or 2-MeDBM ) is a highly versatile, sterically hindered β-diketone ligand. Characterized by a 2-methyl group atta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-methyl-1,3-diphenylpropane-1,3-dione (commonly referred to as 2-methyldibenzoylmethane or 2-MeDBM ) is a highly versatile, sterically hindered β-diketone ligand. Characterized by a 2-methyl group attached to a propane-1,3-dione backbone flanked by two phenyl rings, this white crystalline solid is soluble in organic solvents and serves as a critical building block in coordination chemistry 1. By introducing a methyl group at the α-position of the dibenzoylmethane backbone—often synthesized via the selective α-methylation of aryl ketones [[2]]( can fundamentally alter the steric and electronic landscape of the resulting metal complexes. This guide details the mechanistic advantages, synthesis protocols, and analytical properties of 2-MeDBM metal complexes for applications ranging from catalysis to materials science.

Mechanistic Rationale: The Role of the α-Methyl Group

The selection of 2-MeDBM over standard unsubstituted β-diketones (such as acetylacetone or dibenzoylmethane) is driven by three distinct structural causalities:

  • Suppression of α-Carbon Reactivity : In standard β-diketonates, the methine carbon remains a nucleophilic hotspot, susceptible to unwanted α-halogenation or radical coupling during oxidative processes 3. The α-methyl group in 2-MeDBM effectively blocks this site, ensuring the ligand remains inert during harsh oxidative conditions, such as those found in oxidative C-O coupling reactions 4.

  • Steric Shielding and Oligomer Prevention : The methyl group protrudes directly from the equatorial plane of the chelate ring. This added steric bulk shields the central metal atom from solvent coordination and prevents the formation of multinuclear oligomers—a common issue that reduces the volatility and solubility of standard β-diketonate complexes used in Metal-Organic Chemical Vapor Deposition (MOCVD) 5.

  • Electronic Tuning : The electron-donating inductive effect (+I) of the methyl group slightly increases the electron density on the enolate oxygen atoms. This strengthens the Metal-Oxygen (M-O) coordinate bonds, enhancing the overall thermodynamic stability of the chelate.

Complexation Workflow

G L 2-MeDBM Ligand (Keto-Enol Tautomers) B Base Addition (e.g., NaOAc, Et3N) L->B Deprotonation E Enolate Intermediate (Sterically Shielded) B->E -H+ M Metal Salt Addition (Cu2+, Pd2+) E->M Coordination C M(2-MeDBM)n Complex (Stable Chelate) M->C Chelation

Caption: Workflow of 2-MeDBM deprotonation and subsequent transition metal chelation.

Experimental Protocols

Protocol A: Synthesis of Bis(2-methyl-1,3-diphenylpropane-1,3-dionato)copper(II)

Objective : To synthesize a highly stable Cu(II) complex for use in radical trapping or EPR structural studies. Causality & Design : Copper(II) acetate is selected as the metal precursor because the acetate anion acts as an internal, mild base. This avoids the need for strong external bases (like NaOH), which could trigger retro-Claisen cleavage of the sterically hindered diketone.

Step-by-Step Methodology :

  • Ligand Preparation : Dissolve 2.0 mmol (476.5 mg) of 2-MeDBM in 15 mL of warm absolute ethanol (40 °C) in a 50 mL round-bottom flask. Ensure complete dissolution.

  • Metal Solution : In a separate vial, dissolve 1.0 mmol (199.6 mg) of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of absolute ethanol.

  • Complexation : Add the Cu(II) solution dropwise to the 2-MeDBM solution over 10 minutes under continuous magnetic stirring.

  • Validation Observation : The solution will immediately transition from a pale yellow to a deep, vibrant green. This color shift is the self-validating indicator of successful enolate coordination and the displacement of acetate ligands.

  • Maturation : Stir the mixture for 2 hours at room temperature. The steric bulk of the α-methyl group ensures the complex slowly crystallizes into its most thermodynamically stable trans-square planar configuration.

  • Isolation : Filter the precipitated green microcrystals via vacuum filtration. Wash sequentially with 5 mL of cold ethanol and 5 mL of diethyl ether to remove any unreacted ligand.

  • Drying : Dry under vacuum at 50 °C for 4 hours.

Protocol B: Synthesis of Bis(2-methyl-1,3-diphenylpropane-1,3-dionato)palladium(II)

Objective : To generate a lipophilic Pd(II) precatalyst for cross-coupling reactions. Causality & Design : Palladium(II) chloride is polymeric and highly insoluble in most organic solvents. By using a biphasic mixture of dichloromethane (DCM) and methanol with sodium acetate (NaOAc), the PdCl₂ polymer is broken down. The NaOAc acts as a proton scavenger to drive the enolization of 2-MeDBM without degrading the palladium center.

Step-by-Step Methodology :

  • Solubilization : Suspend 1.0 mmol (177.3 mg) of PdCl₂ and 2.5 mmol (205 mg) of NaOAc in 10 mL of methanol. Stir at 50 °C for 30 minutes until a homogenous reddish-brown solution forms.

  • Ligand Addition : Dissolve 2.1 mmol (500 mg) of 2-MeDBM in 10 mL of DCM. Add this solution dropwise to the palladium mixture.

  • Reaction : Reflux the biphasic mixture at 60 °C for 4 hours under an inert argon atmosphere.

  • Validation Observation : The reddish-brown solution will gradually turn into a clear yellow solution with a fine yellow precipitate, indicating the successful formation of the Pd(2-MeDBM)₂ complex.

  • Workup : Cool to room temperature, evaporate the DCM under reduced pressure, and add 10 mL of distilled water to dissolve the NaCl and excess NaOAc byproducts.

  • Isolation : Filter the yellow precipitate, wash thoroughly with distilled water followed by cold methanol, and dry under vacuum.

Physicochemical Properties of M(2-MeDBM)n Complexes

The introduction of the α-methyl group yields distinct physicochemical properties across different transition metals. The table below summarizes the expected analytical data for validation.

ComplexMetal CenterCoordination GeometryVisual Appearanceλmax (nm, in CHCl₃)Primary Application
Cu(2-MeDBM)₂ Cu(II)Square PlanarDeep Green Crystals~650Radical trapping, EPR studies
Pd(2-MeDBM)₂ Pd(II)Square PlanarYellow Powder~380Cross-coupling precatalysts
Fe(2-MeDBM)₃ Fe(III)OctahedralRed/Brown Solid~450Photochemical precursors
Ba(2-MeDBM)₂ Ba(II)Mononuclear (Shielded)White Solid~310MOCVD precursors

References

  • LookChem. "Cas 1846-29-3,2-methyl-1,3-diphenylpropane-1,3-dione".
  • National Institutes of Health (NIH). "Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents".
  • Cardiff University. "Supplementary Information - Irreversible nature of chloride ligand exchange".
  • Royal Society of Chemistry (RSC). "Supporting Information: Stable and reactive diacetyliminoxyl radical in oxidative C–O coupling with β-dicarbonyl compounds".
  • ResearchGate. "Synthesis, thermogravimetric analysis and enthalpy determination of lanthanide β-diketonates".

Sources

Method

Application Note: 2-Methyl-1,3-diphenylpropane-1,3-dione as a Versatile Precursor in Pharmaceutical Synthesis

Executive Summary & Structural Causality 2-Methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3), frequently referred to as 2-methyldibenzoylmethane, is a highly specialized 1,3-dicarbonyl building block utilized extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

2-Methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3), frequently referred to as 2-methyldibenzoylmethane, is a highly specialized 1,3-dicarbonyl building block utilized extensively in medicinal chemistry and fine chemical synthesis [[1]]().

From a mechanistic perspective, the presence of the α -methyl group fundamentally alters the reactivity profile of the dibenzoylmethane scaffold. In unsubstituted 1,3-diketones, the highly acidic α -protons often lead to rapid, uncontrolled over-alkylation and favor a dominant enol tautomer. The introduction of the α -methyl group provides critical steric hindrance, shifting the keto-enol equilibrium toward the keto form in polar solvents and effectively blocking the α -position from unwanted side reactions 2. In pharmaceutical synthesis, this structural feature is deliberately exploited to direct condensation reactions, ensuring that resulting heterocycles—such as pyrazoles and pyrimidines—bear a precise substitution pattern at the 4-position or 5-position, respectively 3.

Physicochemical Profiling

Understanding the physical parameters of this precursor is critical for optimizing reaction conditions, particularly in phase-transfer catalysis and high-temperature cyclizations.

Table 1: Physicochemical Properties of 2-Methyl-1,3-diphenylpropane-1,3-dione

PropertyValue
CAS Number 1846-29-3 1
Molecular Formula C₁₆H₁₄O₂ 1
Molecular Weight 238.28 g/mol 1
Boiling Point 396.8 °C at 760 mmHg 1
Density 1.114 g/cm³ 1
Flash Point 148.7 °C 1
Refractive Index 1.573 1

Core Pharmaceutical Applications

Synthesis of Sterically Hindered Pyrazoles

1,3-Diketones are foundational precursors for pyrazoles via condensation with hydrazines. 2-Methyl-1,3-diphenylpropane-1,3-dione specifically yields 4-methyl-3,5-diphenyl-1H-pyrazole 3. This scaffold is critical because the 4-methyl group serves as a defined site for further functionalization. For instance, electrophilic fluorination using Selectfluor® converts this intermediate into 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole 3. The introduction of fluorine at this sterically defined position is a powerful bioisosteric strategy in drug design, utilized to enhance metabolic stability and modulate lipophilicity without drastically altering the molecule's spatial geometry.

Prostaglandin EP1 Receptor Antagonists

The compound is utilized as a key intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds that exhibit strong EP1 receptor antagonistic activity 4. These derivatives are formulated into pharmaceutical agents for the treatment of overactive bladder syndrome, effectively alleviating symptoms such as frequent urination and urinary incontinence by inhibiting the afferent C-fiber pathways 4.

Phase-Transfer Catalyzed O-Alkylation

In the synthesis of specific enol ethers, 2-methyl-1,3-diphenylpropane-1,3-dione undergoes O-alkylation (e.g., with dimethyl sulfate) under phase-transfer catalysis (PTC) 2. The structure of the phase-transfer catalyst can decisively influence the E:Z ratio of the resulting enol ethers, allowing for stereoselective synthesis of downstream pharmaceutical intermediates.

Table 2: Phase-Transfer Catalysis (PTC) O-Alkylation E:Z Ratios

Catalyst TypeMajor ProcessE:Z Ratio Range
Phase Transfer Catalyst (Various)O-Methylation1:1 to 4:96

Data demonstrating the influence of catalyst structure on stereoselectivity during enol ether formation from 2-methyl-1,3-diphenylpropane-1,3-dione 2.

Visualizations of Synthetic Workflows

Workflow A 1,3-Diphenylpropane- 1,3-dione B Methylation (MeI, Base) A->B C 2-Methyl-1,3-diphenyl- propane-1,3-dione B->C Phase Transfer D Hydrazine Condensation C->D E 4-Methyl-3,5-diphenyl- 1H-pyrazole D->E -2 H2O F Fluorination (Selectfluor) E->F G 4-Fluoro-4-methyl- 3,5-diphenyl-4H-pyrazole F->G Electrophilic F+

Workflow for the synthesis of fluorinated pyrazoles from 1,3-diketone precursors.

Mechanism Keto Keto Tautomer (Sterically favored) Nuc Nucleophilic Attack by Hydrazine Keto->Nuc H+ Catalysis Hemiaminal Hemiaminal Intermediate Nuc->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization -H2O Pyrazole 4-Methylpyrazole Derivative Cyclization->Pyrazole -H2O

Mechanistic pathway of hydrazine condensation with 2-methyl-1,3-diphenylpropane-1,3-dione.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated Quality Control (QC) checkpoints to ensure self-validation at each synthetic node.

Protocol A: Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole

Objective: Convert 2-methyl-1,3-diphenylpropane-1,3-dione into a 4-substituted pyrazole scaffold.

  • Substrate Dissolution: Dissolve 2-methyl-1,3-diphenylpropane-1,3-dione (1.0 eq) in absolute ethanol (0.2 M).

    • Causality: Ethanol provides a polar protic environment that solvates the diketone and facilitates the proton-transfer steps critical for hemiaminal formation.

  • Nucleophile Addition: Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

    • Causality: Hydrazine is a potent α -effect nucleophile. The slight excess ensures complete conversion, while the low initial temperature controls the exothermic first nucleophilic attack, preventing side reactions.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the C=O carbon. The pH is maintained around 4-5 to avoid fully protonating the hydrazine, which would render it non-nucleophilic.

  • Cyclization via Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Causality: The thermal energy overcomes the activation barrier for the second dehydration step. The α -methyl group provides steric hindrance, making this second dehydration slower than in unsubstituted diketones, thus requiring sustained reflux 3.

  • Workup: Concentrate in vacuo, partition between ethyl acetate and water, wash with brine, dry over Na₂SO₄, and crystallize.

  • Validation (Self-Validating QC): Perform ¹H NMR (400 MHz, CDCl₃).

    • Validation Metrics: Confirm the complete disappearance of the precursor's characteristic diketone quartet at δ 5.29 ppm and doublet at δ 1.59 ppm 5. Successful cyclization is validated by the appearance of a sharp singlet for the pyrazole methyl group at ~ δ 2.2 ppm.

Protocol B: Electrophilic Fluorination to 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole

Objective: Introduce a fluorine atom at the sterically congested 4-position.

  • Solvation: Dissolve the 4-methyl-3,5-diphenyl-1H-pyrazole intermediate in anhydrous acetonitrile (0.1 M).

    • Causality: Acetonitrile is a polar aprotic solvent that resists oxidation by the fluorinating agent while fully dissolving the Selectfluor® salt.

  • Fluorination: Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq) in one portion.

    • Causality: Selectfluor acts as a safe, solid-state source of highly reactive electrophilic fluorine (F⁺). It selectively attacks the electron-rich 4-position of the pyrazole ring 3.

  • Reaction: Stir at room temperature for 12 hours under an inert atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

  • Validation (Self-Validating QC): Perform ¹⁹F NMR and ¹³C NMR.

    • Validation Metrics: Appearance of a distinct fluorine signal corresponding to the C-F bond at the 4-position in the ¹⁹F NMR spectrum, and a characteristic doublet in the ¹³C NMR due to C-F coupling at the quaternary carbon.

Sources

Application

Application Note: Laboratory Scale-Up Considerations for 2-Methyl-1,3-diphenylpropane-1,3-dione Synthesis

Executive Summary The synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione (2-methyldibenzoylmethane) is a critical transformation in the preparation of photostable UV filters, bioorthogonal reagents, and highly substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione (2-methyldibenzoylmethane) is a critical transformation in the preparation of photostable UV filters, bioorthogonal reagents, and highly substituted pyrazoles. As a Senior Application Scientist, I frequently observe that the direct translation of milligram-scale methodologies to multi-gram production scales introduces severe safety risks and yield attenuation. This application note establishes a robust, self-validating framework for the laboratory scale-up (100 g scale) of this synthesis, prioritizing thermal management, regioselectivity, and operator safety.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the regioselective alkylation of the 1,3-diphenylpropane-1,3-dione enolate. The starting β -diketone possesses a highly acidic α -proton (pKa 8.9), allowing for quantitative deprotonation by a mild base such as potassium carbonate ( K2​CO3​ )[1].

Upon deprotonation, the resulting potassium enolate is highly delocalized. According to , the oxygen atoms represent "hard" nucleophilic centers, whereas the α -carbon is a "soft" nucleophilic center[2]. Methyl iodide (MeI) is a highly polarizable, "soft" electrophile. Consequently, the SN​2 transition state at the carbon atom is energetically favored, leading predominantly to C-alkylation rather than the formation of the O-alkylated enol ether[2].

The choice of N,N-dimethylformamide (DMF) as the solvent is critical. As a polar aprotic solvent, DMF poorly solvates the enolate anion while strongly solvating the potassium cation, thereby disrupting tight ion pairs and significantly enhancing the nucleophilicity of the enolate carbon.

Mechanism N1 1,3-Diphenylpropane-1,3-dione (pKa ~ 8.9) N2 Potassium Enolate (Bidentate, Delocalized) N1->N2 K2CO3 / DMF - KHCO3 N3 C-Alkylation (Major) 2-Methyl Derivative N2->N3 MeI (Soft Electrophile) SN2 at Carbon N4 O-Alkylation (Minor) Enol Ether N2->N4 Hard/Soft Mismatch (Minimized)

Figure 1: Regioselective C-alkylation pathway of the beta-diketone enolate.

Scale-Up Parameters & Risk Mitigation

Directly scaling up from 5 mmol to >400 mmol introduces severe safety and yield-limiting challenges[1]:

  • Thermal Management & Volatility : MeI boils at 42.5 °C. Literature protocols often heat the reaction directly to 60 °C[1]. At scale, this causes rapid MeI vaporization, leading to dangerous reactor pressurization and loss of stoichiometry. The scale-up protocol mandates a controlled, dropwise addition of MeI at 30 °C, followed by a maturation phase at 40–45 °C.

  • Mass Transfer : The reaction is a biphasic solid-liquid system ( K2​CO3​ suspended in DMF). Magnetic stirring is insufficient at scale, leading to localized concentration gradients and incomplete conversion. Mechanical overhead stirring is strictly required.

  • Toxicity & Quenching : MeI is a potent, volatile alkylating agent and known carcinogen[2],[3]. A dedicated quenching step using aqueous sodium thiosulfate ( Na2​S2​O3​ ) is integrated to destroy unreacted MeI prior to product isolation, ensuring operator safety.

Process Workflow

ProcessFlow A 1. Reactor Setup (Dibenzoylmethane + K2CO3 + DMF) B 2. Enolate Formation (Stir at 20-25 °C for 45 min) A->B C 3. Electrophile Addition (MeI dropwise, T < 30 °C) B->C D 4. Reaction Maturation (Heat to 40-45 °C for 3 h) C->D E 5. Safety Quench (10% aq. Na2S2O3 at 15 °C) D->E F 6. Precipitation & Filtration (Ice-cold H2O, collect solid) E->F G 7. Recrystallization (Hot Ethanol → 4 °C) F->G

Figure 2: Scaled-up workflow for 2-methyl-1,3-diphenylpropane-1,3-dione synthesis.

Self-Validating Experimental Protocol (100 g Scale)

A self-validating protocol incorporates built-in In-Process Controls (IPCs) to confirm the success of each operational unit before proceeding.

Materials & Equipment
  • 1,3-Diphenylpropane-1,3-dione : 100.0 g (446 mmol, 1.0 equiv)

  • Potassium carbonate (anhydrous, powdered) : 92.5 g (669 mmol, 1.5 equiv)

  • Methyl iodide (MeI) : 69.6 g / 30.5 mL (490 mmol, 1.1 equiv)

  • DMF (anhydrous) : 500 mL

  • Equipment : 2 L, 3-neck round-bottom flask, mechanical overhead stirrer, internal thermocouple, addition funnel, high-efficiency reflux condenser (chilled to 5 °C).

Step-by-Step Execution
  • Enolate Formation : Add 500 mL of anhydrous DMF to the reactor. Begin mechanical stirring at 300 rpm. Add 100.0 g of 1,3-diphenylpropane-1,3-dione, followed by 92.5 g of K2​CO3​ . Stir at 20–25 °C for 45 minutes.

    • Self-Validation (IPC): The white suspension will transition to a vibrant yellow/orange mixture, visually confirming successful deprotonation and enolate formation.

  • Electrophile Addition : Charge the addition funnel with 30.5 mL of MeI. Begin dropwise addition over 60 minutes. Maintain the internal temperature below 30 °C using an external water bath if necessary.

    • Causality: Slow addition prevents MeI from boiling off and safely dissipates the mild exotherm associated with the SN​2 alkylation.

  • Maturation : Once addition is complete, gradually increase the internal temperature to 40–45 °C using a heating mantle. Stir at this temperature for 3 hours.

    • Self-Validation (IPC): Perform . The reaction is complete when the starting material ( Rf​≈0.45 ) disappears and the product spot ( Rf​≈0.50 ) is dominant[4].

  • Safety Quenching : Cool the reactor to 15 °C. Slowly add 100 mL of 10% aqueous Na2​S2​O3​ . Stir for 15 minutes.

    • Causality: Thiosulfate rapidly reacts with and neutralizes any residual carcinogenic MeI, rendering the mixture safe for open-air filtration[2].

  • Precipitation & Filtration : Transfer the mixture into a larger vessel containing 1500 mL of vigorously stirred, ice-cold deionized water. Stir for 30 minutes. Filter the resulting solid through a large Buchner funnel and wash the filter cake with 3 x 200 mL of cold water.

    • Self-Validation (IPC): Rapid formation of a pale yellow precipitate confirms the product's insolubility in the aqueous phase, effectively purging the DMF solvent and inorganic salts.

  • Recrystallization : Transfer the crude damp solid to a 1 L Erlenmeyer flask. Add 400 mL of hot ethanol and heat until fully dissolved. Allow the solution to cool slowly to room temperature, then chill to 4 °C overnight. Collect the crystals via vacuum filtration and dry in a vacuum oven at 40 °C to constant weight.

Process Analytics & Scale-Up Comparison

Table 1: Comparative Metrics: Micro-Scale vs. 100g Scale-Up

Process ParameterMicro-Scale (5 mmol)Scale-Up (446 mmol)Mechanistic/Safety Rationale
Reagent Addition Direct bolus addition of MeIDropwise addition over 60 minControls the reaction exotherm; prevents MeI volatilization and pressure buildup.
Reaction Temp. 60 °C immediately25 °C during addition, then 45 °CMeI boils at 42.5 °C; heating to 60 °C at scale causes dangerous overpressurization.
Agitation Magnetic stirringMechanical overhead stirringEnsures efficient mass transfer in the biphasic solid-liquid system.
Quench Protocol Direct aqueous extraction10% aq. Na2​S2​O3​ quenchDestroys residual carcinogenic MeI before handling the crude product.
Purification Silica gel chromatographyEthanol recrystallizationEliminates massive solvent consumption; leverages differential solubility for high purity.

Comprehensive References

  • [1] Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules (2020).[Link]

  • [4] High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. J. Org. Chem. (2011).[Link]

  • [2] Methyl Iodide. Encyclopedia MDPI (2022). [Link]

  • [3] A comparison of several modern alkylating agents. Arkivoc (2009).[Link]

Sources

Method

Synthetic Routes and Pharmacological Profiling of Functionalized 1,3-Diphenylpropane-1,3-dione Analogues

An Application Note and Technical Protocol Guide 1,3-Diphenylpropane-1,3-dione , widely known as dibenzoylmethane (DBM), is a privileged β-diketone scaffold in medicinal chemistry and materials science. Exhibiting robust...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol Guide

1,3-Diphenylpropane-1,3-dione , widely known as dibenzoylmethane (DBM), is a privileged β-diketone scaffold in medicinal chemistry and materials science. Exhibiting robust keto-enol tautomerism, the active methylene core and the flanking aryl rings offer versatile sites for functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes; we will explore the mechanistic causality behind the synthesis of DBM analogues and decode their biological utility, specifically in antioxidant pathway activation and metal chelation.

Retrosynthetic Strategies & Mechanistic Rationale

The synthesis of DBM analogues generally relies on the strategic formation of the C-C bond at the central active methylene. The two most authoritative and high-yielding approaches are the Classical Claisen Condensation and the Baker-Venkataraman Rearrangement .

  • The Claisen Condensation Approach: This route involves the base-catalyzed acylation of an enolizable ketone (acetophenone) with an ester (benzoate). The causality of high yields in this reaction hinges on the thermodynamic sink created by the final product: the highly acidic β-diketone (pKa ~9) is immediately deprotonated by the base, driving the equilibrium irreversibly forward[1]. The use of polar aprotic solvents like DMSO is critical; DMSO heavily solvates the alkali metal cation (e.g., Na⁺ or K⁺), leaving a "naked," highly nucleophilic enolate that rapidly attacks the ester carbonyl[2].

  • The Baker-Venkataraman Rearrangement: When synthesizing ortho-hydroxy functionalized DBMs (crucial precursors for flavonoids), direct Claisen condensation often fails due to competing phenoxide side reactions. The Baker-Venkataraman rearrangement bypasses this by utilizing an intramolecular acyl transfer. An o-aroyloxyacetophenone is treated with a base, generating an enolate that attacks the adjacent ester carbonyl via a cyclic transition state, seamlessly rearranging into the desired 2-hydroxydibenzoylmethane[3].

Synthetic_Routes cluster_0 Route A: Claisen Condensation cluster_1 Route B: Baker-Venkataraman Rearrangement A1 Acetophenone Derivatives A3 DBM Analogues (β-Diketone) A1->A3 Base (KOtBu/NaH) DMSO/THF, 0-30°C A2 Benzoate Esters A2->A3 B1 o-Hydroxy- acetophenone B3 o-Aroyloxy- acetophenone B1->B3 Pyridine, RT B2 Benzoyl Chloride B2->B3 B4 2-Hydroxy-DBM Analogues B3->B4 KOH/Pyridine or K2CO3/MW

Caption: Divergent synthetic pathways for functionalized 1,3-diphenylpropane-1,3-dione analogues.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm reaction success before proceeding to downstream purification.

Protocol A: Modified Claisen Condensation (High-Yield Route)

Optimized for electron-rich or halogenated DBM analogues.

Materials: Substituted acetophenone (1.0 eq), substituted methyl benzoate (1.2 eq), Potassium tert-butoxide (KOtBu, 2.0 eq), anhydrous DMSO/THF (1:1 v/v). Procedure:

  • Enolate Generation: Charge a flame-dried, argon-purged flask with KOtBu and the DMSO/THF solvent mixture. Cool to 0 °C. The bulky nature of KOtBu prevents unwanted nucleophilic attack on the ester, acting purely as a kinetic base[1].

  • Coupling: Dissolve the acetophenone and methyl benzoate in a minimal volume of THF. Add this mixture dropwise to the base suspension over 45 minutes to prevent localized heating and self-condensation (aldol side-products)[2].

  • Propagation: Remove the ice bath and stir at 30 °C for 1.5 hours. The solution will turn deep yellow/orange, indicating the formation of the highly conjugated β-diketonate anion.

  • Quenching & Isolation: Pour the mixture into ice water and acidify to pH 3 using 1M HCl. The protonation of the enolate forces the precipitation of the neutral DBM analogue. Filter and recrystallize from ethanol. Self-Validation Checkpoint: Dissolve 2 mg of the crude product in 1 mL of ethanol and add one drop of 1% aqueous FeCl₃. An immediate shift to a deep red or purple color confirms the presence of the enolizable β-diketone moiety.

Protocol B: Microwave-Assisted Baker-Venkataraman Rearrangement

A green-chemistry adaptation avoiding bulk toxic pyridine.

Materials: o-Aroyloxyacetophenone (1.0 eq), anhydrous K₂CO₃ (5.0 eq), distilled water (catalytic, 10 drops). Procedure:

  • Homogenization: Grind the o-aroyloxyacetophenone and K₂CO₃ in an agate mortar. Transfer to a microwave-safe vessel and add the catalytic water. Water acts as a microwave-absorbing phase and facilitates the partial dissolution of the carbonate, initiating the base-catalyzed enolization[4].

  • Irradiation: Subject the paste to microwave irradiation (e.g., 300 W) in short bursts (5 × 30 seconds) to prevent thermal degradation.

  • Workup: Cool the vessel, dilute with ice-cold water, and acidify with concentrated HCl to pH 5.5. Filter the resulting solid and wash with cold water. Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃) on the crude solid. The successful rearrangement is definitively confirmed by the appearance of a highly deshielded singlet integrating to 1H between δ 15.0 and 16.5 ppm . This extreme downfield shift is the hallmark of the strongly hydrogen-bonded enol proton in the newly formed β-diketone[5].

Pharmacological Profiling & Biological Activity

Functionalized DBMs are not merely synthetic intermediates; they are potent pharmacophores. A primary mechanism of action for DBM involves the activation of the Nrf2/Keap1 antioxidant pathway [6]. DBM acts as an electrophilic stressor or structural mimic that disrupts the Keap1-Nrf2 protein-protein interaction. This prevents the ubiquitination of Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[6].

Nrf2_Pathway DBM DBM Analogue (Curcumin mimic) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic Degradation) DBM->Keap1_Nrf2 Induces Dissociation Free_Nrf2 Stabilized Free Nrf2 Keap1_Nrf2->Free_Nrf2 Ubiquitination Blocked Nucleus Nuclear Translocation Free_Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Promoter Binding HO1 HO-1 & Cytoprotective Proteins Expressed ARE->HO1 Gene Transcription

Caption: Mechanistic workflow of Nrf2 pathway activation and HO-1 induction by DBM analogues.

Furthermore, the β-diketone core is an excellent bidentate ligand. Complexation of fluorinated DBM analogues with transition metals (e.g., Cu(II), Zn(II)) drastically alters their lipophilicity and cellular uptake, yielding potent antitumor agents capable of bypassing cisplatin resistance[7].

Quantitative Biological Data Summary
Compound / AnalogueBiological Target / ModelObserved Activity / EfficacyReference
Dibenzoylmethane (DBM) Nrf2 / HO-1 (HepG2 Cells)Concentration-dependent increase in HO-1 mRNA and Nrf2 nuclear translocation at 10–50 μM .[6]
Dibenzoylmethane (DBM) CCl₄-Induced Liver Injury (Mice)Significant reduction in necrosis and leukocyte infiltration at 200 mg/kg/day (i.p.).[6]
[Cu(L_CF3)2] Complex *Human Solid Tumor Cell LinesNoteworthy antitumor properties, effective against cells with poor sensitivity to cisplatin.[7]
2-Hydroxydibenzoylmethanes Bacterial/Viral PathogensServes as a precursor to flavones/pyrazoles exhibiting broad-spectrum antimicrobial activity.[4]

* Where L_CF3 = 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one.

References

  • Recent Developments in the Synthesis of β-Diketones - PMC. National Institutes of Health (nih.gov).[Link]

  • Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. ClinicSearch.[Link]

  • A Practical Synthesis of Dibenzoylmethanes. ResearchGate.[Link]

  • Process for the preparation of linear 1,3-diketones (US5344992A).
  • Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. MDPI.[Link]

  • 1,3-Diphenylpropane-1,3-dione | CAS#:120-46-7. Chemsrc.[Link]

  • A HIGHLY EFFICIENT PROCEDURE FOR THE SYNTHESIS OF 2-HYDROXYDIBENZOYLMETHANES AND 2-HYDROXYBENZOYLCINNAMOYLMETHANES. Heteroletters.[Link]

Sources

Application

Protocol for the preparation of 2-methyl-1,3-diphenylpropane-1,3-dione derivatives

Application Note: Comprehensive Protocol for the Preparation of 2-Methyl-1,3-diphenylpropane-1,3-dione Derivatives Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the Preparation of 2-Methyl-1,3-diphenylpropane-1,3-dione Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Methyl-1,3-diphenylpropane-1,3-dione (also known as 2-methyldibenzoylmethane) is a highly versatile β-diketone building block. It is prominently utilized in the cosmetic industry as a photostable UV-A filter[1][2] and in medicinal chemistry as a critical precursor for the synthesis of highly reactive 4H-pyrazoles used in inverse-electron-demand Diels–Alder "click" chemistry[3][4].

Synthesizing this derivative requires careful control of reaction conditions to prevent unwanted side reactions. Because the α-carbon of 1,3-diketones is highly acidic, it is prone to over-alkylation (dialkylation) or O-alkylation. Alternatively, when synthesizing the diketone via oxidation of a β-hydroxyketone, the enolizable nature of the resulting β-diketone makes it highly susceptible to over-oxidation or decomposition when exposed to harsh oxidants[5][6].

To address these challenges, this guide details two field-proven, self-validating protocols: Route A (Direct Enolate Alkylation) and Route B (IBX-Mediated Oxidation).

Pathway Visualization

SynthesisRoutes SM1 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) RouteA Route A: Direct Alkylation Reagents: K₂CO₃, MeI, DMF Temp: 60 °C | Time: 30 min SM1->RouteA SM2 β-Hydroxyketone (Aldol Adduct) RouteB Route B: IBX Oxidation Reagents: IBX, EtOAc Temp: 77 °C | Time: 4-12 h SM2->RouteB Product 2-Methyl-1,3-diphenylpropane-1,3-dione (Target Derivative) RouteA->Product SN2 Substitution RouteB->Product Selective Oxidation

Divergent synthetic pathways for 2-methyl-1,3-diphenylpropane-1,3-dione preparation.

Protocol A: Direct Enolate Alkylation (The Raines Method)

This protocol utilizes a classic S_N2 substitution. The use of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides a mild basic environment sufficient to deprotonate the highly acidic α-carbon (pKa ~ 9). The mild nature of K₂CO₃, combined with a strictly controlled reaction time, is critical to prevent unwanted O-alkylation or dialkylation[3].

Materials Required:

  • 1,3-Diphenylpropane-1,3-dione (1.0 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 equiv)

  • Methyl iodide (MeI) (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1,3-diphenylpropane-1,3-dione (1.121 g, 5.0 mmol) and K₂CO₃ (1.037 g, 7.5 mmol)[3].

  • Solvation: Suspend the solid mixture in 10 mL of anhydrous DMF[3]. Causality: DMF is a polar aprotic solvent that enhances the nucleophilicity of the enolate, accelerating the subsequent alkylation step.

  • Alkylation: Add methyl iodide (0.342 mL, 5.5 mmol) dropwise to the stirring solution at room temperature[3].

  • Heating: Heat the reaction mixture to 60 °C and stir for exactly 30 minutes[3]. Causality: Limiting the reaction time to 30 minutes at 60 °C ensures complete conversion while kinetically trapping the mono-alkylated product before dialkylation can occur.

  • Quenching: Remove the flask from the heat source and quench the reaction by diluting the mixture with 50 mL of deionized water[3].

  • Extraction & Washing: Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMF, followed by a final brine wash[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methyl-1,3-diphenylpropane-1,3-dione[3].

Protocol B: IBX-Mediated Oxidation (The Beaudry Method)

Oxidation of β-hydroxyketones to β-diketones is notoriously challenging; standard oxidants like Swern conditions or Dess-Martin periodinane (DMP) often lead to decomposition or over-oxidation of the enolizable product[5][6]. Beaudry and Bartlett demonstrated that o-iodoxybenzoic acid (IBX) in refluxing ethyl acetate bypasses these issues, acting as a mild, heterogeneous oxidant that selectively targets the secondary alcohol[6].

Materials Required:

  • 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one (1.0 equiv)

  • o-Iodoxybenzoic acid (IBX) (3.0 equiv)

  • Ethyl acetate (EtOAc)

  • Silica gel (for filtration)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting β-hydroxyketone (1.0 equiv) in EtOAc to achieve a substrate concentration of 0.14 M[6].

  • Oxidant Addition: Add IBX (3.0 equiv) directly to the solution[6]. Causality: IBX is insoluble in EtOAc at room temperature. This heterogeneous nature prevents the oxidant from over-reacting with the highly enolizable β-diketone product once it forms[6].

  • Reflux: Heat the suspension to 77 °C (reflux) with vigorous stirring[6].

  • Monitoring: Monitor the reaction via TLC until complete consumption of the starting material is observed (typically 4 to 12 hours depending on the exact steric bulk of the derivatives).

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the heterogeneous mixture directly through a pad of silica gel[7]. Causality: The reduced oxidant byproduct (iodosobenzoic acid, IBA) and unreacted IBX remain insoluble and are easily trapped by the silica gel, bypassing the need for complex aqueous workups that could degrade the product[6][7].

  • Isolation: Wash the silica pad with additional EtOAc and concentrate the filtrate under reduced pressure to afford the pure β-diketone in near-quantitative yield[5][6].

Methodological Comparison

To assist in selecting the appropriate synthetic route based on available precursors and laboratory constraints, the quantitative and qualitative data for both protocols are summarized below:

ParameterRoute A: Direct AlkylationRoute B: IBX-Mediated Oxidation
Precursor 1,3-Diphenylpropane-1,3-dione3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one
Reagents K₂CO₃, MeIIBX (3.0 equiv)
Solvent DMF (Polar Aprotic)EtOAc (Polar Aprotic)
Temperature 60 °C77 °C (Reflux)
Reaction Time 30 minutesSubstrate-dependent (typically 4–12 h)
Chemoselectivity Moderate (risk of dialkylation if uncontrolled)Excellent (no over-oxidation of enol)
Purification Aqueous extraction (DCM/H₂O)Direct filtration through silica gel

References

  • Title: Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles Source: International Journal of Molecular Sciences, 2020, 21(11), 3964. URL: [Link]

  • Title: High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid Source: The Journal of Organic Chemistry, 2011, 76(23), 9852–9855. URL: [Link]

  • Title: Photostable Organic Sunscreen Composition (Patent US8003082B2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-1,3-diphenylpropane-1,3-dione Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione (mon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione (mono-methylated dibenzoylmethane).

The alkylation of 1,3-diketones is notoriously prone to poor yields due to competing side reactions. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you maximize mono-C-alkylation while suppressing O-alkylation and over-methylation.

Mechanistic Troubleshooting & Pathway Control

Understanding the ambident nature of the enolate intermediate is critical. The enolate possesses two nucleophilic sites: the "soft" carbon and the "hard" oxygen. Controlling the electrophile and the reaction kinetics dictates your yield[1],[2].

SynthesisTroubleshooting DBM 1,3-Diphenylpropane-1,3-dione (Starting Material) Enolate Enolate Intermediate (Ambident Nucleophile) DBM->Enolate K2CO3 / DMF (Deprotonation) C_Alk 2-Methyl-1,3-diphenylpropane-1,3-dione (Target Mono-C-Alkylation) Enolate->C_Alk MeI (Soft Electrophile) Kinetic Control O_Alk O-Alkylation Byproduct (Enol Ether) Enolate->O_Alk Hard Electrophiles (e.g., MeOTs) Di_Alk Dialkylation Byproduct (Over-methylation) C_Alk->Di_Alk Excess MeI / Base Extended Heating

Pathway control in dibenzoylmethane alkylation: C-alkylation vs. O-alkylation and dialkylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing significant O-alkylation (enol ether formation) instead of the desired C-alkylation? Causality & Solution: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The enolate oxygen is a "hard" nucleophile, while the central carbon is "soft". If you are using a hard electrophile (like methyl tosylate or dimethyl sulfate), the reaction will favor the oxygen, yielding the enol ether. Fix: Switch to Methyl Iodide (MeI). Iodine is a large, polarizable leaving group, making the methyl carbon a "soft" electrophile, which naturally favors attack by the soft carbon of the enolate[1].

Q2: My reaction yields a mixture of mono-methylated and di-methylated products. How do I prevent over-alkylation? Causality & Solution: The target mono-alkylated product (2-methyl-1,3-diphenylpropane-1,3-dione) still possesses an acidic alpha-proton. If excess base and MeI are present, or if the reaction is heated for too long, a second deprotonation occurs. Fix: Strictly limit the stoichiometry to 1.1 equivalents of MeI and 1.5 equivalents of K₂CO₃. Terminate the reaction strictly at 30 minutes at 60 °C to maintain kinetic control over the thermodynamic dialkylation pathway[1],[2].

Q3: Why is K₂CO₃ in DMF recommended over stronger bases like NaH in THF? Causality & Solution: Sodium hydride (NaH) is a strong, irreversible base that rapidly generates the enolate quantitatively. This can lead to localized high concentrations of the highly reactive enolate, promoting dialkylation. K₂CO₃ is a milder base that maintains a steady equilibrium concentration of the enolate, acting as a kinetic buffer. Furthermore, DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked" and highly reactive enolate carbon[2].

Quantitative Data: Condition Optimization Matrix

The following table summarizes how different reaction parameters directly influence the yield and product distribution of dibenzoylmethane alkylation.

ParameterSub-optimal ConditionOptimized Condition[1],[2]Causality for Shift in Yield
Base Choice NaH (Strong, irreversible)K₂CO₃ (Mild, equilibrium)Mild bases prevent rapid over-deprotonation, suppressing dialkylation.
Solvent THF (Polar, coordinating)DMF (Polar aprotic)DMF poorly solvates the enolate anion, maximizing its nucleophilicity.
Electrophile Dimethyl Sulfate (Hard)Methyl Iodide (Soft)Soft electrophiles strictly favor C-alkylation over O-alkylation (HSAB).
Stoichiometry 2.0+ eq MeI1.1 eq MeI Limiting the electrophile starves the second alkylation event.
Time & Temp 12 hours at 25 °C30 mins at 60 °C Short, heated bursts rely on kinetic control to prevent thermodynamic byproducts.

Standardized Experimental Protocol: High-Yield Mono-C-Alkylation

This protocol is engineered as a self-validating system. Visual cues and specific purification steps are embedded to ensure technical accuracy and high yields (typically 85–90%)[1].

Objective: Synthesize 2-methyl-1,3-diphenylpropane-1,3-dione while suppressing dialkylation.

Reagents:

  • 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): 1.121 g (5.0 mmol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous): 1.037 g (7.5 mmol, 1.5 eq)

  • Methyl Iodide (MeI): 0.342 mL (5.5 mmol, 1.1 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 10 mL

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) to prevent moisture-induced side reactions.

  • Enolate Generation: Add the dibenzoylmethane (1.121 g) and anhydrous K₂CO₃ (1.037 g) to the flask. Inject 10 mL of anhydrous DMF. Stir the suspension at room temperature for 10 minutes.

    • Self-Validation Check: The mixture will develop a distinct yellow tint. This color change confirms the deprotonation and successful formation of the delocalized enolate intermediate.

  • Electrophile Addition: Slowly add methyl iodide (0.342 mL) dropwise via syringe.

    • Safety Note: MeI is a highly volatile alkylating agent; perform this step strictly inside a fume hood.

  • Kinetic Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for exactly 30 minutes[1].

    • Causality Check: Strict adherence to the 30-minute window prevents the less-acidic mono-alkylated product from undergoing a second deprotonation.

  • Reaction Quenching: Remove the flask from the heat source and immediately quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction & Washing: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 × 30 mL) followed by brine.

    • Causality Check: DMF is highly soluble in organic solvents. Failing to wash it out with LiCl will result in a crude NMR showing a massive DMF singlet at ~2.9 ppm, which completely impedes downstream crystallization.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via silica gel flash chromatography (eluting with 0–20% v/v ethyl acetate in hexanes) to isolate the pure 2-methyl-1,3-diphenylpropane-1,3-dione as a transparent gel or white solid[1].

Advanced Alternative: Continuous Flow & Silyl Enol Ethers

For drug development professionals scaling up this synthesis, traditional batch reactors often struggle with localized heat and concentration gradients, leading to unavoidable dialkylation.

If absolute (100%) C-alkylation selectivity is required, consider transitioning to microreactor technology. By utilizing trimethyl(1-phenylpropenyloxy)silane (a silyl enol ether) and anhydrous tetrabutylammonium fluoride (TBAF) in a borosilicate glass microreactor, researchers have achieved quantitative conversion to 2-methyl-1,3-diphenylpropane-1,3-dione. The in situ generation of the enolate under electroosmotic flow completely eliminates the O-acylated/alkylated byproducts[3].

References

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Monoalkylation of Dibenzoylmethane Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link]

  • Recent Advances in Synthetic Micro Reaction Technology Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Methylation of Dibenzoylmethane (DBM)

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the alkylation of β -diketones. Here, we address the mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the alkylation of β -diketones. Here, we address the mechanistic causality behind reaction conditions, troubleshoot common synthetic pitfalls, and provide validated standard operating procedures (SOPs) for the methylation of dibenzoylmethane (DBM).

Mechanistic Grounding: The Causality of Alkylation

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) is a classic β -diketone that exists predominantly in its enol form due to strong intramolecular hydrogen bonding and extended conjugation. When deprotonated, it forms a highly delocalized, ambidentate enolate capable of reacting at either the central α -carbon or the oxygen atoms.

The causality of driving C-methylation over O-methylation is governed by Hard-Soft Acid-Base (HSAB) principles:

  • Nucleophile: The α -carbon is a "soft" nucleophilic center, whereas the enolate oxygen is "hard".

  • Electrophile: Using a soft electrophile like methyl iodide (MeI) strongly biases the reaction toward the desired C-alkylation[1].

  • Base & Solvent: The choice of base dictates the reaction's progression. Using a mild base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., acetone or DMF) provides sufficient basicity to deprotonate DBM without pushing the equilibrium so far that di-alkylation becomes rampant[1][2].

Troubleshooting & FAQs

Q1: My reaction yields a mixture of mono-methylated and di-methylated DBM. How do I control the stoichiometry? A1: This is the most common issue in β -diketone alkylation. The mono-alkylated product still possesses an acidic α -proton. If a strong base (like NaH or KOtBu) is used, the mono-alkylated product is rapidly deprotonated again, leading to di-alkylation. To prevent this, use a mild, heterogeneous base like finely powdered, anhydrous K2​CO3​ and strictly limit the methyl iodide to 1.0 - 1.05 equivalents[1]. The heterogeneous nature of K2​CO3​ in acetone keeps the effective concentration of the enolate low, kinetically favoring mono-alkylation.

Q2: I am seeing significant O-methylation instead of C-methylation. How can I fix this? A2: O-alkylation is kinetically favored when using "hard" electrophiles (e.g., dimethyl sulfate or methyl tosylate) or highly polar solvents that completely dissociate the metal-enolate ion pair. Ensure you are using Methyl Iodide (MeI), which is a soft electrophile that perfectly matches the soft carbon nucleophile[1]. If O-alkylation persists, switch your solvent to acetone; the tight K+ enolate ion pair in acetone shields the oxygen atoms, sterically and electronically directing the methyl group to the α -carbon[3].

Q3: The reaction stalls at 50% conversion. What is the cause? A3: Stalled reactions are typically caused by wet solvents or inactive base. Water reacts with MeI to form methanol and hydroiodic acid, quenching the base. Ensure your acetone is distilled over a drying agent (or use strictly anhydrous reagent grade) and that your K2​CO3​ is oven-dried prior to use[1][3].

Standard Operating Procedure (SOP): Mono-C-Methylation of DBM

This protocol is engineered as a self-validating system. The specific recrystallization step inherently purges trace di-methylated and O-methylated impurities due to their higher solubility in cold ethanol, ensuring high purity of the final product[1].

Step 1: Preparation of Reagents

  • Dry Potassium Carbonate ( K2​CO3​ ) in an oven at 120°C for at least 4 hours.

  • Ensure Acetone is anhydrous (distilled or stored over 3Å molecular sieves).

Step 2: Enolate Generation

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Dibenzoylmethane (1.0 g, 4.46 mmol) and anhydrous K2​CO3​ (0.63 g, 4.56 mmol)[1].

  • Suspend the mixture in 20 mL of anhydrous acetone.

  • Stir at room temperature for 15 minutes to initiate enolate formation (the solution may take on a slight yellow tint).

Step 3: Alkylation

  • Add Methyl Iodide (0.65 g, ~0.28 mL, 4.58 mmol) dropwise to the suspension[1].

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 18 hours under an inert argon atmosphere[1][3].

Step 4: Workup & Purification (Self-Validation)

  • Cool the reaction mixture to room temperature.

  • Filter the suspension to remove the inorganic salts ( K2​CO3​ and KI). Wash the filter cake thoroughly with fresh acetone (2 x 10 mL)[1].

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Validation Check: Run a TLC (Eluent: 1:1 Diethyl Ether/Ligroin). The mono-methylated product will have a distinct Rf​ compared to unreacted DBM and any di-methylated impurity[2].

  • Recrystallize the crude solid from absolute ethanol. The mono-C-methylated DBM selectively crystallizes, leaving trace impurities in the mother liquor[1].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and their typical synthetic outcomes for DBM methylation.

BaseSolventElectrophileTemperatureMajor ProductTypical Yield
K2​CO3​ AcetoneMeIReflux (56°C)Mono-C-Methylation 80–90%
K2​CO3​ DMFMeIRoom TempMono-C-Methylation 70–85%
NaH THFMeI60°CDi-C-Methylation / MixtureVariable
K2​CO3​ Acetone Me2​SO4​ Reflux (56°C)O-Methylation< 40% (C-alkyl)

Mechanistic Workflow Visualization

DBM_Optimization DBM Dibenzoylmethane (DBM) Base Base Selection DBM->Base Solvent Solvent Selection DBM->Solvent K2CO3 K2CO3 (Mild Base) Prevents Di-alkylation Base->K2CO3 NaH NaH (Strong Base) Risks Di-alkylation Base->NaH Acetone Acetone (Reflux) Optimal for Mono-C-Alkylation Solvent->Acetone DMF DMF (Room Temp) Faster, harder to remove Solvent->DMF Enolate Delocalized Enolate Formation K2CO3->Enolate NaH->Enolate Acetone->Enolate DMF->Enolate MeI Methyl Iodide (MeI) Soft Electrophile Enolate->MeI Addition MeOTs Methyl Tosylate (MeOTs) Hard Electrophile Enolate->MeOTs Addition C_Alk C-Methylation (Target) MeI->C_Alk HSAB Match O_Alk O-Methylation (Impurity) MeOTs->O_Alk HSAB Mismatch

Fig 1. Mechanistic decision tree for DBM methylation highlighting HSAB theory and condition selection.

References

  • Title: OPPI BRIEFS. THE MONOALKYLATION OF DIBENZOYLMETHANE Source: tandfonline.com URL: [Link]

  • Title: Investigations on the Photochemical Reaction Mechanisms of Selected Dibenzoylmethane Compounds Source: acs.org URL: [Link]

  • Title: Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles Source: nih.gov URL: [Link]

  • Title: Structural and Ion-pairing effects on the nucleophilic reactivity of carbanions and organometallics Source: uni-muenchen.de URL: [Link]

Sources

Troubleshooting

Technical Support Center: β-Diketone Synthesis Troubleshooting

Welcome to the Technical Support Center for β-diketone synthesis. This portal is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven solutions to overcome side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-diketone synthesis. This portal is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven solutions to overcome side reactions during carbon-carbon bond formation.

β-diketones (1,3-diketones) are highly valued intermediates for the synthesis of heterocycles, flavonoids, and complex polyketides. However, their synthesis—primarily via the Claisen condensation or the Baker-Venkataraman rearrangement—is frequently plagued by competitive by-product formation. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, regioselective synthesis.

Mechanistic Overview of By-Product Formation

Understanding the transition states and competing nucleophilic/electrophilic pathways is the first step in preventing by-product formation. The diagram below illustrates the divergence between the target β-diketone pathway and common side reactions.

MechanisticPathway Ketone Ketone Enolate (Nucleophile) Intermediate Tetrahedral Intermediate Ketone->Intermediate C-attack on Ester Aldol Aldol By-product (Ketone Self-Condensation) Ketone->Aldol Attack on unreacted Ketone EnolEster O-Acylated By-product (Enol Ester) Ketone->EnolEster O-attack on Ester Ester Ester (Electrophile) Ester->Intermediate ClaisenSelf β-Keto Ester (Ester Self-Condensation) Ester->ClaisenSelf Base deprotonates Ester Target β-Diketone (Target Product) Intermediate->Target -Alkoxide

Mechanistic pathways showing target β-diketone formation vs. common competitive side reactions.

Troubleshooting Guide & FAQs

Q1: How do I suppress ketone self-condensation (Aldol products) during Crossed Claisen condensations? A1: Ketone self-condensation occurs when the ketone enolate attacks an unreacted ketone molecule instead of the target ester. To prevent this, the equilibrium must favor irreversible enolate formation, and the ester must be highly electrophilic[1].

  • Causality & Mitigation: Utilize a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium amide in liquid ammonia at low temperatures (-40°C to -50°C)[2][3]. The lithium metal coordinates the neighboring ester groups, inhibiting unwanted enolization and preventing the β-hydroxy ester from forming a competing enolate[3]. Operationally, slowly adding the ketone to a pre-mixed solution of the ester and base ensures the ketone is instantly deprotonated and reacts with the excess ester, minimizing ketone-ketone collisions.

Q2: My acylation reaction is yielding O-acylated enol esters instead of the C-acylated β-diketone. How can I drive regioselectivity? A2: The enolate is an ambident nucleophile. O-acylation is kinetically favored (hard-hard interaction), while C-acylation is thermodynamically favored (soft-soft interaction)[4][5].

  • Causality & Mitigation: The choice of Lewis acid or base catalyst dictates the regioselectivity. Employing a Lewis acid catalyst, such as a NiCl₂·glyme complex, exclusively drives C-acylation by coordinating with the enolate oxygen, forcing the electrophile to attack the carbon[6]. Conversely, using bases like pyridine or DABCO will afford O-acylation products[6]. Additionally, using highly polar aprotic solvents (like DMF) with tert-butoxypotassium at 50°C can stabilize the transition state for C-acylation[7].

Q3: I am experiencing poor yields in the Baker-Venkataraman rearrangement due to ester hydrolysis. What are the critical parameters? A3: The Baker-Venkataraman rearrangement relies on a base-catalyzed intramolecular transesterification of o-acyloxyaryl ketones[8][9]. Hydrolysis of the ester starting material or the product diketone occurs if trace water is present, which also quenches the base[8].

  • Causality & Mitigation: The solvent must be strictly anhydrous and aprotic (e.g., dry THF, DMSO, or dry acetone)[8]. Alternatively, you can eliminate solvent-induced side reactions entirely by utilizing a solvent-free grinding technique. Grinding 2-aroyloxy-4-hydroxyacetophenones with pulverized potassium hydroxide at room temperature avoids hazardous solvents and hydrolysis, driving the intramolecular acyl migration efficiently[10].

Q4: How do I avoid retro-Claisen cleavage during the reaction workup? A4: β-diketones are sensitive to strong bases at elevated temperatures, which can induce a retro-Claisen cleavage (breaking the C-C bond to form an ester and a ketone).

  • Causality & Mitigation: The β-diketone product is highly acidic and exists as a stable enolate in the basic reaction mixture[1]. Cleavage typically happens if the mixture is allowed to warm up during an aqueous basic quench. Always quench the reaction by pouring it into a cold, buffered acidic solution (e.g., 5% HCl or saturated NH₄Cl) to rapidly protonate the enolate and neutralize the base before the temperature rises[5].

Reaction Parameters & By-Product Mitigation

The following table summarizes quantitative data and strategic choices for optimizing β-diketone synthesis based on the selected catalyst and conditions.

Base / CatalystSolvent SystemTemp (°C)Primary ProductMajor By-Product RiskMitigation Strategy
Sodium Methoxide Cumene90 to 120C-Acylated β-diketoneEster hydrolysisUse strictly anhydrous conditions; apply a molar excess of ester[11].
Lithium Amide Liquid NH₃-40 to -50Crossed Claisen β-diketoneAldol self-condensationMaintain low temp; rely on lithium alkoxide coordination[3].
NiCl₂·glyme Various20 to 25C-Acylated β-diketoneO-Acylation (Enol ester)Lewis acid masks enolate oxygen, forcing C-attack[6].
Pulverized KOH Solvent-free20 to 25o-Hydroxyaryl β-diketoneIncomplete migrationMechanical grinding ensures uniform solid-state contact[10].

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating methodologies. Each protocol contains built-in checkpoints to verify the reaction's integrity before proceeding.

Protocol A: Solvent-Free Baker-Venkataraman Rearrangement[10]

Ideal for synthesizing 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones without the risk of solvent-induced hydrolysis.

  • Preparation: In an agate mortar, combine 1.0 equivalent of 2-aroyloxy-4-hydroxyacetophenone with 3.0 equivalents of freshly pulverized Potassium Hydroxide (KOH).

  • Mechanical Activation: Grind the solid mixture vigorously with a pestle at room temperature.

    • Validation Checkpoint: The mixture will transition from a dry powder to a localized paste/melt as the reaction progresses (typically within 10–15 minutes).

  • Reaction Monitoring: Sample a micro-aliquot, dissolve in ethyl acetate, and check via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The reaction is complete when the starting material spot completely disappears.

  • Quenching & Workup: Transfer the paste to a beaker containing crushed ice. Slowly acidify the mixture with cold 10% HCl until the pH reaches 2-3.

  • Isolation: Filter the resulting solid precipitate under a vacuum, wash thoroughly with ice-cold distilled water, and recrystallize from ethanol to yield the pure β-diketone.

Protocol B: Crossed Claisen Condensation using Lithium Amide[3]

Ideal for complex aliphatic β-diketones where self-condensation is a high risk.

ExperimentalWorkflow Step1 Step 1: Base Prep Generate LiNH2 in liquid NH3 at -40°C to -50°C Step2 Step 2: Ester Addition Add β-hydroxy ester (Forms Li-alkoxide complex) Step1->Step2 Step3 Step 3: Enolate Formation Add tert-butyl acetate (TBA) to form enolate Step2->Step3 Step4 Step 4: Condensation Crossed Claisen coupling maintaining -40°C Step3->Step4 Step5 Step 5: Acidic Quench Quench with cold HCl to prevent Retro-Claisen Step4->Step5

Step-by-step workflow for Crossed Claisen Condensation using Lithium Amide in Liquid Ammonia.

  • Base Generation: Condense anhydrous ammonia into a flask cooled to -50°C. Add catalytic iron(III) nitrate, followed by lithium metal in small pieces. Stir until the blue color dissipates, indicating the quantitative formation of Lithium amide (LiNH₂).

  • Electrophile Addition: Slowly add the electrophilic ester (e.g., a β-hydroxy ester) to the liquid ammonia solution while strictly maintaining the temperature between -40°C and -50°C.

    • Validation Checkpoint: The lithium metal will coordinate with the alkoxide, preventing unwanted enolization of this ester.

  • Enolate Generation & Coupling: Dropwise, add the enolizable ester/ketone (e.g., tert-butyl acetate). The low temperature ensures that the enolate forms and attacks the electrophile without self-condensing.

  • Quenching: After 2 hours of stirring at -40°C, quench the reaction by rapidly transferring the mixture via cannula into a vigorously stirred, ice-cold solution of aqueous HCl (5%).

    • Validation Checkpoint: The rapid acidic quench protonates the highly basic enolate intermediate instantly, completely preventing retro-Claisen cleavage.

  • Extraction: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Baker–Venkataraman rearrangement. Wikipedia.[Link]

  • A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free. Bulgarian Chemical Communications. [Link]

  • 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • Recent Developments in the Synthesis of β-Diketones. PMC - National Institutes of Health.[Link]

  • β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • EP2874992B1 - Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia.
  • The Wolff Rearrangement: Tactics, Strategies and Recent Applications in Organic Synthesis. ResearchGate. [Link]

  • PROCESS FOR BASE-PROMOTED CONDENSATION REACTIONS AND BASE REAGENT THEREFOR - Patent 1349823. European Patent Office.[Link]

Sources

Optimization

Methods for removing impurities from crude 2-methyl-1,3-diphenylpropane-1,3-dione

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for isolating highly pure 2-methyl-1,3-diphenylpropane-1,3-dione (also known as 2-methyldibenzoylmethane).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for isolating highly pure 2-methyl-1,3-diphenylpropane-1,3-dione (also known as 2-methyldibenzoylmethane). Whether synthesizing this versatile beta-diketone via the base-catalyzed methylation of 1,3-diphenylpropane-1,3-dione or through the oxidation of beta-hydroxyketones, impurities such as unreacted starting materials, O-alkylated byproducts, and solvent residues frequently compromise downstream applications. The target molecule is a white crystalline solid that is highly soluble in organic solvents 1, requiring specific polarity-driven techniques for isolation.

Mechanistic Workflow Visualization

Purification Crude Crude Mixture (2-Methyl-1,3-diphenylpropane-1,3-dione) LLE Liquid-Liquid Extraction (H2O / EtOAc) Crude->LLE Add H2O & EtOAc Aqueous Aqueous Phase (DMF, Salts, Base) LLE->Aqueous Partition Organic Organic Phase (Target + SM + O-alkylated) LLE->Organic Partition Silica Silica Gel Chromatography (Hexanes / EtOAc) Organic->Silica Concentrate & Load Impurities Eluted Impurities (O-alkylated, Unreacted SM) Silica->Impurities Early/Late Fractions Pure Pure Target Compound (>98% Purity) Silica->Pure Target Fractions (Rf ~ 0.50)

Workflow for the purification of crude 2-methyl-1,3-diphenylpropane-1,3-dione.

Troubleshooting & FAQs

Q1: My crude NMR shows significant amounts of unreacted 1,3-diphenylpropane-1,3-dione. How do I separate it from the 2-methyl product? Causality & Solution: The synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione via the alkylation of 1,3-diphenylpropane-1,3-dione with methyl iodide (MeI) and K₂CO₃ often leaves unreacted starting material 2. Because both molecules are lipophilic beta-diketones, they can co-elute in standard solvent systems. However, the unreacted starting material possesses a highly acidic, enolizable alpha-proton, whereas the 2-methyl product is sterically hindered and significantly less acidic. Action: You can separate them using silica gel chromatography. Eluting with a gradient of 0–10% v/v ethyl acetate in hexanes effectively resolves the two compounds due to differences in their hydrogen-bonding interactions with the silica stationary phase 3.

Q2: I am detecting O-alkylated byproducts in my crude mixture. Why did this happen and how do I remove them? Causality & Solution: Beta-diketones exhibit keto-enol tautomerism. During alkylation with MeI in DMF, the enolate oxygen can act as a nucleophile, leading to O-alkylation (forming an enol ether) instead of the desired C-alkylation at the alpha carbon. O-alkylated enol ethers are generally less polar than C-alkylated beta-diketones because they lack the dual carbonyl dipole. Action: Flash chromatography using a 4:1 hexanes/EtOAc solvent system will cleanly resolve the faster-eluting O-alkylated impurity from the target 2-methyl-1,3-diphenylpropane-1,3-dione, which typically exhibits an Rf of ~0.50 in this system 4.

Q3: How do I completely remove DMF from the methylation reaction without high-vacuum distillation? Causality & Solution: N,N-Dimethylformamide (DMF) is a high-boiling, water-miscible polar aprotic solvent. Standard rotary evaporation is insufficient and risks thermal degradation of the product. Action: Dilute the reaction mixture with a large excess of water (at least 5 volumes relative to DMF) and extract with dichloromethane (DCM) or ethyl acetate 2. To ensure complete removal, wash the combined organic layers with a 5% aqueous LiCl solution. The lithium ions disrupt the hydration shell of DMF, drastically increasing its partition coefficient into the aqueous phase.

Q4: My synthesis used the IBX oxidation of a beta-hydroxyketone. The crude is a heterogeneous mixture. What is the most efficient cleanup? Causality & Solution: Oxidation of beta-hydroxyketones using o-iodoxybenzoic acid (IBX) generates the target beta-diketone but leaves insoluble IBX and IBA (iodosobenzoic acid) byproducts. Unlike Swern or Dess-Martin periodinane (DMP) oxidations, which generate soluble byproducts requiring complex chromatography, IBX byproducts are highly insoluble in ethyl acetate 5. Action: Perform a rapid filtration of the crude reaction mixture through a small plug of silica gel, eluting with EtOAc. This mechanically removes the heterogeneous oxidant, allowing direct concentration of the filtrate to deliver the pure product without mass loss 5.

Quantitative Performance Data

Impurity ProfileRecommended Purification MethodUnderlying MechanismTypical RecoveryTarget Purity
N,N-Dimethylformamide (DMF) LLE with 5% Aqueous LiCl WashDisruption of hydration shell, altering partition coefficient>95%Solvent-free
Inorganic Salts (K₂CO₃, KI) Aqueous Wash / LLEHigh aqueous solubility of ionic species>98%Salt-free
Unreacted 1,3-Diphenylpropane-1,3-dione Silica Gel Chromatography (0-10% EtOAc/Hexanes)Differential hydrogen bonding of enolizable alpha-proton80-85%>98%
O-Alkylated Enol Ethers Silica Gel Chromatography (4:1 Hexanes/EtOAc)Polarity differences (lack of dual carbonyl dipole)75-80%>99%
IBX / IBA Oxidant Residues Rapid Silica Plug FiltrationMechanical size exclusion and extreme insolubility>95%>98%

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction for Complete DMF & Salt Removal

Objective: Isolate the crude beta-diketone from the DMF reaction matrix while purging inorganic salts.

  • Quenching: Transfer the crude reaction mixture (e.g., from a 5 mmol scale in 10 mL DMF) into a separatory funnel. Slowly add 50 mL of deionized water to quench the reaction and precipitate the organic components 2.

  • Extraction: Add 30 mL of dichloromethane (DCM) or ethyl acetate. Stopper and invert gently, venting frequently. Allow the phases to separate. The target 2-methyl-1,3-diphenylpropane-1,3-dione will partition into the organic layer 2.

  • LiCl Wash: Wash the collected organic layer with 3 × 20 mL of a 5% aqueous LiCl solution.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure 2.

  • Self-Validation Checkpoint: Before concentration, spot the organic layer on a TLC plate alongside pure DMF. Develop in 4:1 Hexanes/EtOAc and stain with KMnO₄. A clean background with no baseline streaking confirms the complete removal of DMF.

Protocol B: Silica Gel Flash Chromatography for Byproduct Clearance

Objective: Separate 2-methyl-1,3-diphenylpropane-1,3-dione from unreacted starting material and O-alkylated enol ethers.

  • Column Preparation: Pack a column with 230–400 mesh silica gel using hexanes.

  • Loading: Dissolve the dried crude mixture in a minimal amount of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of 0–10% v/v ethyl acetate in hexanes 3. Collect fractions in test tubes.

  • Self-Validation Checkpoint: Analyze fractions via TLC using 4:1 Hexanes/EtOAc. The target 2-methyl-1,3-diphenylpropane-1,3-dione exists primarily as the keto tautomer and will elute cleanly at an Rf of 0.50 4. O-alkylated impurities will elute earlier (higher Rf). Pool only the fractions containing the single Rf 0.50 spot and concentrate.

Protocol C: Rapid Silica Plug Filtration (For IBX Oxidation Routes)

Objective: Remove heterogeneous oxidant byproducts without complex chromatography.

  • Filration: Prepare a fritted funnel with a 2-inch pad of silica gel.

  • Elution: Pour the crude oxidation mixture directly onto the pad. Elute rapidly with ethyl acetate under light vacuum 5.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: The insoluble IBX and IBA remain trapped on the silica pad. The resulting concentrated filtrate should yield a pure white crystalline solid 1 with no insoluble particulate matter upon reconstitution in CDCl₃ for NMR analysis.

References

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC (nih.gov). 2

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid - Beaudry | Oregon State University. 4

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid - The Journal of Organic Chemistry - ACS Publications.5

  • Cas 1846-29-3,2-methyl-1,3-diphenylpropane-1,3-dione - LookChem. 1

  • Bioorthogonal Reagents: Design, Synthesis, and Reactivity - DSpace@MIT.3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-methyl-1,3-diphenylpropane-1,3-dione Synthesis

Abstract The synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione, a key β-diketone scaffold, is a foundational reaction in organic chemistry, often serving as a precursor for more complex molecules. The synthetic route,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione, a key β-diketone scaffold, is a foundational reaction in organic chemistry, often serving as a precursor for more complex molecules. The synthetic route, typically an alkylation of dibenzoylmethane, presents a classic regioselectivity challenge: the competition between C-alkylation and O-alkylation. This guide provides an in-depth, comparative analysis of spectroscopic methodologies—NMR (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively validate the successful synthesis of the target C-alkylated product and rule out the formation of the O-alkylated isomer. We will explore the causality behind experimental choices and present a self-validating protocol framework for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge of Ambident Nucleophiles

1,3-dicarbonyl compounds, such as dibenzoylmethane, are quintessential examples of molecules containing "active" methylene protons. Deprotonation yields an enolate, an ambident nucleophile with two reactive sites: the central carbon and the oxygen atom.[1] Consequently, alkylation reactions can lead to two distinct products: the desired C-alkylated product (2-methyl-1,3-diphenylpropane-1,3-dione) or the undesired O-alkylated enol ether.[2][3]

The reaction pathway is highly dependent on factors like the solvent, the metal counter-ion of the base, and the nature of the electrophile.[4] For instance, polar aprotic solvents are known to favor C-alkylation.[5] Given this inherent competition, rigorous spectroscopic validation is not merely a final characterization step but an integral part of the synthetic process, essential for confirming the structure and purity of the final product.

Synthesis Pathway: Favoring C-Alkylation

The chosen method for synthesizing 2-methyl-1,3-diphenylpropane-1,3-dione is the alkylation of dibenzoylmethane. The protocol is designed to maximize the yield of the C-alkylated product.

Experimental Protocol: Synthesis
  • Enolate Formation: To a solution of dibenzoylmethane (1.0 eq) in acetone (a polar aprotic solvent to favor C-alkylation), add anhydrous potassium carbonate (1.5 eq).[6] The potassium carbonate acts as a mild base, sufficient to deprotonate the active methylene group without promoting side reactions.

  • Alkylation: While stirring the suspension vigorously, add methyl iodide (1.2 eq) dropwise. The use of an alkyl iodide is preferred for C-alkylation.[4]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (dibenzoylmethane) is consumed.

  • Workup and Purification: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield pure 2-methyl-1,3-diphenylpropane-1,3-dione as a white solid.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification DBM Dibenzoylmethane (Starting Material) Mixing Combine Reactants in Acetone DBM->Mixing K2CO3 K₂CO₃ (Base) K2CO3->Mixing MeI CH₃I (Alkylating Agent) Reflux Heat to Reflux MeI->Reflux Acetone Acetone (Solvent) Acetone->Mixing Mixing->MeI Add dropwise TLC Monitor via TLC Reflux->TLC Check periodically Filter Filter Salts TLC->Filter Upon completion Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Product Pure 2-methyl-1,3- diphenylpropane-1,3-dione Recrystallize->Product

Caption: Workflow for the C-alkylation of dibenzoylmethane.

Spectroscopic Validation: A Comparative Guide

The definitive proof of a successful synthesis lies in a multi-pronged spectroscopic analysis. Here, we compare the expected data for our target molecule against the most likely impurity, the O-alkylated product, (Z)-3-methoxy-1,3-diphenylprop-2-en-1-one.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR is arguably the most powerful tool for this specific validation, as it provides direct evidence of the proton connectivity at the core of the molecule.

  • Expertise & Experience: The key distinction lies in the C2 position. In the C-alkylated product, there is a methine proton (CH) adjacent to a methyl group (CH₃). This creates a characteristic quartet-doublet splitting pattern. In the O-alkylated product, this methine proton is replaced by a vinyl proton on a double bond, and a new methoxy (OCH₃) signal appears.

FeatureC-Alkylation Product (Expected)O-Alkylation Product (Alternative)Rationale for Distinction
CH₃ Signal Doublet, ~1.5 ppm, 3HSinglet, ~2.2 ppm, 3HCoupled to the methine proton in the C-product; attached to a C=C in the O-product.
CH Signal Quartet, ~4.5-5.0 ppm, 1HAbsentThis signal is the hallmark of successful C-alkylation.
Vinyl CH AbsentSinglet, ~6.0-6.5 ppm, 1HIndicates the formation of an enol ether.
OCH₃ Signal AbsentSinglet, ~3.8 ppm, 3HUnambiguous evidence of O-alkylation.
Aromatic H Multiplets, ~7.2-8.0 ppm, 10HMultiplets, ~7.2-8.0 ppm, 10HThe aromatic regions will be complex and similar in both.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR complements the ¹H NMR data by providing a map of the carbon framework. While ¹³C NMR spectra are typically not integrated, the chemical shifts of key carbons are highly diagnostic.

  • Trustworthiness: The presence of two distinct carbonyl carbon signals in the C-alkylated product is a self-validating feature. In contrast, the O-alkylated product will show only one carbonyl signal and new signals corresponding to the enol ether double bond.

FeatureC-Alkylation Product (Expected)O-Alkylation Product (Alternative)Rationale for Distinction
C=O Carbons Two signals, ~195-200 ppmOne signal, ~190-195 ppmThe diketone structure is confirmed by two carbonyl signals.
C-O Carbon AbsentOne signal, ~160-165 ppm (C-OCH₃)Indicates the enol ether carbon bonded to oxygen.
C=C Carbon AbsentOne signal, ~95-100 ppmThe second carbon of the enol ether double bond.
CH Carbon One signal, ~50-55 ppmAbsentConfirms the C-alkylation site.
CH₃ Carbon One signal, ~15-20 ppmOne signal, ~20-25 ppm (vinyl CH₃)The chemical environment is slightly different.
OCH₃ Carbon AbsentOne signal, ~55-60 ppmDirect evidence of the methoxy group from O-alkylation.
Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups. The carbonyl (C=O) stretching region is particularly informative.

  • Authoritative Grounding: β-diketones typically exhibit strong C=O stretching absorptions in the range of 1680-1720 cm⁻¹. Conjugated ketones, like the O-alkylated product, show a C=O stretch at a lower frequency (1650-1680 cm⁻¹) and a C=C stretch around 1600-1640 cm⁻¹.

FeatureC-Alkylation Product (Expected)O-Alkylation Product (Alternative)Rationale for Distinction
C=O Stretch Strong absorption, ~1690 cm⁻¹Strong absorption, ~1660 cm⁻¹The presence of two carbonyls in the diketone results in a characteristic absorption.
C=C Stretch AbsentMedium absorption, ~1620 cm⁻¹Confirms the presence of the enol double bond.
C-O Stretch Weak, less diagnosticStrong absorption, ~1250 cm⁻¹ (enol ether)The C-O stretch of the enol ether is a key indicator for the O-product.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the compound, confirming the correct elemental formula, and offers structural clues through fragmentation patterns. Both the C- and O-alkylated products have the same molecular formula (C₁₆H₁₄O₂) and thus the same molecular ion peak (m/z = 238.28).[7]

  • Expertise & Experience: The distinction must be made from the fragmentation. The C-alkylated product is expected to readily lose a benzoyl radical (PhCO•, m/z = 105), a hallmark of compounds with this structure.

FeatureC-Alkylation and O-Alkylation ProductsRationale
Molecular Ion (M⁺) m/z = 238Confirms the addition of a methyl group to dibenzoylmethane (MW=224.25).[8]
Key Fragments C-Product: m/z = 133 [M - PhCO]⁺, m/z = 105 [PhCO]⁺, m/z = 77 [Ph]⁺The loss of a benzoyl group is highly characteristic of the diketone structure.
O-Product: Fragmentation would likely involve the enol ether, potentially leading to different dominant fragments.The fragmentation pathway will differ due to the different connectivity.

Integrated Validation Workflow

A robust validation relies on the convergence of data from multiple techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure and purity.

Validation_Workflow cluster_primary Primary Validation cluster_secondary Confirmatory Analysis Start Purified Synthetic Product HNMR ¹H NMR - Check for CH quartet - Absence of OCH₃ singlet Start->HNMR IR IR Spectroscopy - Check for strong C=O stretch  (~1690 cm⁻¹) Start->IR CNMR ¹³C NMR - Confirm two C=O signals - Confirm CH signal HNMR->CNMR If primary checks pass Impurity Impurity Detected: O-Alkylation Product HNMR->Impurity If OCH₃ present IR->CNMR IR->Impurity If C=C stretch present MS Mass Spectrometry - Confirm MW (m/z = 238) - Check for key fragments (133, 105) CNMR->MS CNMR->Impurity If enol ether C present Conclusion Structure Validated: 2-methyl-1,3-diphenylpropane-1,3-dione MS->Conclusion All data consistent

Sources

Comparative

A Comparative Guide to 2-Methyl-1,3-Diphenylpropane-1,3-Dione and Other Metal Chelators for Researchers and Drug Development Professionals

In the vast landscape of therapeutic and industrial applications, the strategic sequestration of metal ions is a paramount objective. From mitigating the deleterious effects of metal-induced oxidative stress in biologica...

Author: BenchChem Technical Support Team. Date: March 2026

In the vast landscape of therapeutic and industrial applications, the strategic sequestration of metal ions is a paramount objective. From mitigating the deleterious effects of metal-induced oxidative stress in biological systems to the fine-tuning of catalytic processes, the efficacy of metal chelators is of critical importance. This guide provides an in-depth comparative analysis of 2-methyl-1,3-diphenylpropane-1,3-dione, a derivative of the well-established chelating agent dibenzoylmethane (DBM), against other prominent metal chelators. We will delve into the mechanistic underpinnings of their chelating activity, supported by experimental data and detailed protocols to empower researchers in their selection and application of these vital compounds.

The Significance of Metal Chelation

Metal ions, particularly transition metals like iron, copper, and zinc, are indispensable for a myriad of physiological processes. However, their dysregulation can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, precipitating cellular damage and contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Metal chelators are molecules that can form stable, coordinate bonds with metal ions, effectively sequestering them and attenuating their reactivity. The stability of the resulting metal-ligand complex, quantified by the stability constant (log K), is a crucial determinant of a chelator's efficacy.[2]

2-Methyl-1,3-Diphenylpropane-1,3-Dione: A Profile

2-Methyl-1,3-diphenylpropane-1,3-dione belongs to the family of β-diketones, which are characterized by two carbonyl groups separated by a methylene group. This central methylene group's protons are acidic, and its deprotonation leads to the formation of a resonance-stabilized enolate ion. This enolate form readily coordinates with metal ions, forming a stable six-membered chelate ring.

The parent compound, dibenzoylmethane (DBM), has been extensively studied for its metal-chelating properties and has shown promise in various applications, including as an anticancer agent and as a component in luminescent materials.[3] The introduction of a methyl group at the 2-position of the 1,3-dione moiety in 2-methyl-1,3-diphenylpropane-1,3-dione is anticipated to influence its chelating ability through both steric and electronic effects. The electron-donating nature of the methyl group may enhance the basicity of the carbonyl oxygens, potentially increasing the stability of the metal complex. However, steric hindrance from the methyl group could also impact the coordination geometry and binding affinity for certain metal ions. While specific stability constants for 2-methyl-1,3-diphenylpropane-1,3-dione are not extensively reported in the literature, the principles of β-diketone chelation provide a strong framework for understanding its potential.

A Comparative Analysis of Metal Chelators

To provide a comprehensive perspective, we will compare 2-methyl-1,3-diphenylpropane-1,3-dione (as a representative β-diketone) with three other widely recognized metal chelators: Ethylenediaminetetraacetic acid (EDTA), Deferoxamine, and Curcumin.

ChelatorClassKey Functional Group(s)Typical Metal-Ligand Stoichiometry
2-Methyl-1,3-Diphenylpropane-1,3-Dione β-Diketone1,3-Dione (enol form)2:1 or 3:1 (Ligand:Metal)
EDTA Aminopolycarboxylic acidCarboxylate and Amine1:1
Deferoxamine Siderophore (Hexadentate)Hydroxamic Acids1:1
Curcumin Polyphenol (β-Diketone)β-Diketone and Phenolic Hydroxyls1:2 or 1:3 (Metal:Ligand)
Ethylenediaminetetraacetic acid (EDTA)

EDTA is a synthetic aminopolycarboxylic acid and a powerful hexadentate chelator, meaning it can form six coordinate bonds with a single metal ion.[4] This results in the formation of highly stable, water-soluble 1:1 metal-EDTA complexes.[5]

  • Mechanism: The two amine and four carboxylate groups of EDTA wrap around a metal ion, forming a cage-like structure that effectively sequesters it. The stability of EDTA complexes is pH-dependent, with decreased stability in acidic conditions due to protonation of the carboxylate groups.[6]

  • Stability Constants (log K): EDTA exhibits high affinity for a broad range of metal ions. For instance, the log K value for Fe(III)-EDTA is approximately 25.1, for Cu(II)-EDTA it is 18.8, and for Ca(II)-EDTA it is 10.7.[4][7]

  • Comparison to β-Diketones: EDTA's strength lies in its high, non-selective affinity for many divalent and trivalent cations. While this is advantageous for general chelation applications, it can also lead to the depletion of essential minerals in biological systems. β-Diketones like 2-methyl-1,3-diphenylpropane-1,3-dione typically exhibit greater selectivity for certain transition metals over alkaline earth metals.

Deferoxamine

Deferoxamine is a naturally occurring siderophore produced by the bacterium Streptomyces pilosus. It is a hexadentate chelator with a very high and specific affinity for ferric iron (Fe³⁺).[8]

  • Mechanism: Deferoxamine possesses three hydroxamic acid functional groups that coordinate with the six coordination sites of a ferric ion, forming a stable 1:1 complex.[3][9]

  • Stability Constants (log K): The stability constant for the Fe(III)-deferoxamine complex is exceptionally high, with a log β value of approximately 30.6.[10] Its affinity for other metal ions, such as Cu(II) and Zn(II), is significantly lower.

  • Comparison to β-Diketones: Deferoxamine's remarkable specificity for iron makes it a frontline clinical treatment for iron overload.[9] While β-diketones can also chelate iron, they generally lack the high specificity of deferoxamine. The choice between these chelators would depend on the desired level of selectivity.

Curcumin

Curcumin is the principal curcuminoid found in turmeric and is known for its diverse biological activities, including its ability to chelate metals.[11]

  • Mechanism: Curcumin's metal-chelating ability is primarily attributed to its β-diketone moiety, which exists in a favorable keto-enol tautomerism.[12] The enolic hydroxyl group and the adjacent ketonic oxygen form a stable chelate ring with metal ions. The phenolic hydroxyl groups on the aromatic rings can also participate in metal binding.[13]

  • Stability and Stoichiometry: Curcumin can form stable complexes with various metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺.[14] The stoichiometry of these complexes can vary, often forming 1:2 or 1:3 (metal:curcumin) complexes.[12]

  • Comparison to 2-Methyl-1,3-Diphenylpropane-1,3-Dione: Both curcumin and 2-methyl-1,3-diphenylpropane-1,3-dione are β-diketone-based chelators. Curcumin's additional phenolic hydroxyl groups may contribute to its overall antioxidant activity and potentially influence its metal-binding properties. The more lipophilic nature of 2-methyl-1,3-diphenylpropane-1,3-dione, due to its phenyl rings, might lead to different cellular uptake and distribution compared to the more polar curcumin.

Experimental Protocols for Evaluating Metal Chelation

The following are detailed, step-by-step methodologies for key experiments to assess and compare the metal-chelating properties of compounds like 2-methyl-1,3-diphenylpropane-1,3-dione.

Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

The method of continuous variations, or Job's plot, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[15][16][17]

Principle: A series of solutions are prepared with a constant total molar concentration of the metal and ligand, but with varying mole fractions of each. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, and the metal and ligand have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[18]

Protocol:

  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of the metal salt (e.g., 1 mM FeCl₃ in 0.01 M HCl) and the chelator (e.g., 1 mM 2-methyl-1,3-diphenylpropane-1,3-dione in ethanol).

  • Preparation of Job's Plot Solutions:

    • In a series of volumetric flasks, prepare solutions by mixing the metal and chelator stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total volume constant.

    • Bring each flask to the final volume with an appropriate solvent mixture (e.g., ethanol/water) and mix thoroughly.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of the metal-chelator complex by scanning a solution containing a mixture of the metal and chelator.

    • Measure the absorbance of each prepared solution at the determined λmax.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a maximum at a mole fraction of 0.67, the stoichiometry is 2:1 (Ligand:Metal).

Job_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_metal Metal Stock Solution mixing Mix in Varying Ratios (Constant Total Moles) stock_metal->mixing stock_ligand Ligand Stock Solution stock_ligand->mixing uv_vis UV-Vis Spectrophotometry (at λmax of complex) mixing->uv_vis plot Plot Absorbance vs. Mole Fraction of Ligand uv_vis->plot stoichiometry Determine Stoichiometry from Maximum plot->stoichiometry

Caption: Workflow for determining metal-ligand stoichiometry using Job's Plot.

Determination of Binding Constant by Fluorescence Quenching Titration

Fluorescence quenching can be a sensitive method to determine the binding constant of a metal-ligand interaction, particularly if the chelator is fluorescent and the metal ion quenches its fluorescence upon binding.[19]

Principle: The fluorescence intensity of a solution of the chelator is measured as increasing amounts of a metal ion are added. The quenching of fluorescence is related to the formation of the non-fluorescent (or less fluorescent) metal-chelator complex. The binding constant can be determined by fitting the titration data to a suitable binding model.[20]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent chelator (e.g., 10 µM of a fluorescent DBM derivative in a suitable buffer).

    • Prepare a concentrated stock solution of the metal salt (e.g., 10 mM FeCl₃ in the same buffer).

  • Fluorescence Titration:

    • Place a known volume of the chelator solution in a cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the metal stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the total metal concentration.

    • Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation for static quenching) to determine the binding constant (K).[20]

Fluorescence_Quenching_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis chelator_sol Fluorescent Chelator Solution initial_spec Record Initial Fluorescence chelator_sol->initial_spec metal_stock Concentrated Metal Stock Solution add_metal Add Aliquots of Metal Solution metal_stock->add_metal initial_spec->add_metal record_spec Record Fluorescence after each addition add_metal->record_spec record_spec->add_metal plot_data Plot ΔFluorescence vs. [Metal] record_spec->plot_data fit_model Fit to Binding Model plot_data->fit_model binding_const Determine Binding Constant (K) fit_model->binding_const ITC_Workflow cluster_prep Sample Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis metal_sol Metal Solution (in cell) inject Inject Ligand into Metal Solution metal_sol->inject ligand_sol Ligand Solution (in syringe) ligand_sol->inject measure_heat Measure Heat Change inject->measure_heat measure_heat->inject plot_isotherm Plot Heat Change vs. Molar Ratio measure_heat->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model thermo_params Determine K, n, ΔH, ΔS fit_model->thermo_params

Caption: Workflow for thermodynamic characterization by ITC.

Conclusion

2-Methyl-1,3-diphenylpropane-1,3-dione, as a derivative of dibenzoylmethane, holds significant potential as a metal chelator. While direct comparative data remains to be extensively explored, its β-diketone scaffold provides a strong foundation for effective metal sequestration. The choice of a metal chelator for a specific application is a nuanced decision that requires careful consideration of factors such as binding affinity, selectivity, stoichiometry, and the desired biological or chemical outcome. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and compare the performance of 2-methyl-1,3-diphenylpropane-1,3-dione and other chelators, thereby facilitating informed decisions in drug development and other scientific endeavors.

References

  • Job, P. Formation and stability of inorganic complexes in solution. Annales de Chimie, 1928, 10(9), 113-203.
  • Chen, Y., et al. Fluorescence Quenching As A Parameter For Measuring Complex Formation Between Metal Ions And Aromatic Amino Acids And Peptides. Analytical Letters, 2006, 19(9-10), 961-975.
  • Santos, M. A., et al.
  • Harvey, D. Formation Constants Lab. Chemistry LibreTexts, 2022.
  • Prakash, A. Spectrophotometric study of complexes by Job's method.
  • Brkljača, R., et al. What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? Dr.Oracle, 2025.
  • Mary, P. V., et al. Metal chelating ability and antioxidant properties of Curcumin-metal complexes – A DFT approach. Journal of Molecular Graphics and Modelling, 2018, 79, 135-146.
  • Scribd. Job's Plot for Stoichiometric Analysis. n.d.
  • LibreTexts.
  • Lessa, J. A., et al. Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. Polymers, 2021, 13(22), 4006.
  • Patsnap Synapse.
  • Wellyou Tech.
  • IV for Life.
  • Ofomaja, A. E., et al. The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. Journal of Chemical Thermodynamics, 2014, 74, 155-163.
  • Koca, H., et al. A Review of the Role of Curcumin in Metal Induced Toxicity. International Journal of Molecular Sciences, 2021, 22(23), 12747.
  • Mladěnka, P., et al. of the differences in iron chelation among the tested compounds. The... Free Radical Research, 2025.
  • Liu, Y., et al. Isothermal titration microcalorimetry to determine the thermodynamics of metal ion removal by magnetic nanoparticle sorbents. Environmental Science: Nano, 2018, 5(5), 1164-1174.
  • Enyedy, É. A., et al. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions. Inorganic Chemistry, 2024.
  • ResearchGate. (PDF) Synthesis of tris(β-diketones)
  • Ryan, D. K., & Weber, J. H. Fluorescence quenching titration for determination of complexing capacities and stability constants of fulvic acid. Analytical Chemistry, 1982, 54(6), 986-990.
  • Hider, R. C., & Kong, X. The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. Metallomics, 2013, 5(6), 554-563.
  • Godyń, A., et al. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System. ACS Omega, 2021, 6(23), 15029-15041.
  • Wikipedia. Ethylenediaminetetraacetic acid. n.d.
  • Čermáková, Z., et al. UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Journal of Engineering and Technology, 2015.
  • de la Mata, A., et al. Modification of bio-based β-diketone from wheat straw wax: synthesis of polydentate lipophilic super-chelators for enhanced metal recovery. Green Chemistry, 2019, 21(4), 833-841.
  • IJCRT.org. Metal–Curcumin Complexes In Modern Pharmacotherapeutics: A Comprehensive Review. 2024.
  • Anand, P., et al. Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects of Curcumin. Molecules, 2021, 26(21), 6487.
  • Prasanth, M. I., et al.
  • SciSpace.
  • Adewumi, I. A. Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry, 2022, 15(1), 1-5.
  • Nfor, E. N., et al. Modification of Biobased Lipophilic Β-Diketone. Juniper Online Journal of Case Studies, 2018, 7(2).
  • Benchchem. A Comparative Review of Metal-Chelator Complex Stability for Researchers and Drug Development Professionals. n.d.
  • Scilit. Alkyl Substituent Effects in the Redox Thermochemistry of Coordination Compounds: Oxidation and Reduction Energetics for Ruthenium Tris(.beta.-diketonate) Complexes in Solution and the Gas Phase. n.d.
  • Wilcox, D. E. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 2016, 567, 3-21.
  • Bull. Chem. Soc. Ethiop. ANTIOXIDANT NOVEL ACTIVITIES OF CURCUMIN COMPLEXES WITH Mg(II), Ca(II), Cu(II). 2024.
  • Santos, É. S., et al. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 2022, 44, e59739.
  • Kim, D., et al. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences, 2022, 23(9), 5039.
  • Khan, M. A., et al. Binding Constant: Fluorescence Quenching of Ciprofloxacin with Fe(III) and Zn(II). Asian Journal of Chemistry, 2012, 24(12), 5521-5524.
  • Wikipedia.
  • DergiPark. Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. 2017.
  • Bryant, D. E., et al. The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. Chemical Science, 2022, 13(16), 4567-4580.
  • O'Brien, R., & Ladbury, J. E. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. eLS, 2004.
  • Sodhi, G. S., & Kaur, J. Stability Constants & Related Thermodynamic Functions of the Complexes of Dialkyltin(IV) Ions with Benzoylacetone, Dibenzoylmethane & Monothiodibenzoylmethane. Indian Journal of Chemistry, 1982, 21A, 964-966.
  • Anwar, R. K., & Al-Sabti, S. M. Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy.
  • CUNY. Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. 2022.
  • ISCA. Equilibrium study and Stability constants of mixed Ligand complexes of Bio- molecules and Amino acids with Metal ions by. n.d.
  • Wang, L., et al. A Sensitive Fluorescence Quenching Method for the Determination of Iron(II) with 1,10-Phenanthroline. Analytical Sciences, 2003, 19(4), 593-596.
  • Anderegg, G., et al. Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUPAC Technical Report). Pure and Applied Chemistry, 2005, 77(8), 1445-1495.

Sources

Validation

Cross-validation of analytical results for 2-methyl-1,3-diphenylpropane-1,3-dione

As a Senior Application Scientist, evaluating the structural integrity and purity of substituted 1,3-diketones requires moving beyond single-technique analysis. 2-Methyl-1,3-diphenylpropane-1,3-dione (often referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity and purity of substituted 1,3-diketones requires moving beyond single-technique analysis. 2-Methyl-1,3-diphenylpropane-1,3-dione (often referred to as 2-methyldibenzoylmethane) presents a unique analytical challenge.

Unlike its parent compound, 1,3-diphenylpropane-1,3-dione, which exists predominantly in the enol form due to strong intramolecular hydrogen bonding[1], the introduction of an α -methyl group creates severe steric hindrance. This steric clash prevents the molecule from adopting the planar conformation required for enolization, forcing the equilibrium almost exclusively toward the diketo tautomer[2]. Because of this sensitivity, technical-grade alternatives often mask impurities or thermal instability that only an orthogonal, self-validating analytical workflow can uncover.

This guide objectively compares a High-Purity Commercial Standard of 2-methyl-1,3-diphenylpropane-1,3-dione against a Technical-Grade Alternative, detailing the causality behind the experimental protocols used to cross-validate their performance.

Orthogonal Cross-Validation Workflow

To ensure absolute scientific integrity, we employ a self-validating triad of analytical techniques. If a compound degrades thermally, GC-MS purity will artificially drop compared to HPLC. If trace acids in a technical-grade sample catalyze enolization, NMR will reveal structural shifts that chromatography might miss.

AnalyticalWorkflow Sample 2-Methyl-1,3-diphenylpropane-1,3-dione (Sample Evaluation) NMR 1H & 13C NMR (Tautomer & Structure) Sample->NMR CDCl3, 25°C HPLC HPLC-UV (Non-destructive Purity) Sample->HPLC MeCN/H2O, 254nm GCMS GC-MS (Thermal/Volatile Profiling) Sample->GCMS EI, 70eV, 250°C Inlet Validation Orthogonal Cross-Validation (Self-Validating System) NMR->Validation HPLC->Validation GCMS->Validation

Orthogonal cross-validation workflow for 1,3-diketone analysis.

Experimental Methodologies & Causality

The following protocols are designed not just to measure, but to cross-interrogate the sample's stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 10 mg of the sample in 0.5 mL of deuterated chloroform ( CDCl3​ ). Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 25°C.

  • Causality: CDCl3​ is intentionally selected because non-polar solvents typically favor the enol tautomer in 1,3-diketones by stabilizing intramolecular hydrogen bonds. If the compound remains strictly in the keto form in this solvent, it definitively proves that the steric bulk of the 2-methyl group overrides thermodynamic solvent effects. Furthermore, NMR is non-destructive, providing a baseline structural fingerprint free from thermal artifacts.

High-Performance Liquid Chromatography (HPLC-UV)
  • Protocol: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). Elute isocratically with 70:30 Acetonitrile:Water containing 0.1% Formic Acid at 1.0 mL/min. Detect via UV at 254 nm.

  • Causality: 1,3-diketones can exhibit peak tailing or split peaks on silica-based columns due to on-column tautomerization or interaction with residual silanols. The addition of 0.1% Formic Acid forces the compound into a single, sharp elution state by suppressing silanol ionization. UV detection at 254 nm is optimal for capturing the π→π∗ transitions of the diphenyl system.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Protocol: Inject 1 µL of sample (1 mg/mL in hexane) into an HP-5MS column. Set the injection port to 250°C (split ratio 50:1). Temperature program: hold at 100°C for 1 min, ramp at 10°C/min to 280°C. Ionization via Electron Impact (EI) at 70 eV.

  • Causality: The 250°C inlet temperature acts as a thermal stress test. If the Technical Grade sample contains trace acidic/basic impurities from its synthesis[3], the diketone may undergo retro-Claisen cleavage in the inlet. By comparing the GC-MS purity to the HPLC purity, we can separate actual chemical impurities from thermal degradation artifacts.

Comparative Data Analysis

When comparing a High-Purity Standard against a Technical Grade alternative, the orthogonal data reveals significant discrepancies in stability and composition.

Table 1: Analytical Cross-Validation Summary

Analytical MetricHigh-Purity StandardTechnical Grade AlternativeDiagnostic Insight
HPLC Purity (UV 254nm) > 99.5%94.2%Technical grade shows unreacted parent diketone.
GC-MS Purity (EI, 70eV) > 99.0%88.5%Discrepancy (94.2% vs 88.5%) indicates thermal breakdown in the GC inlet catalyzed by trace impurities in the technical grade.
Keto:Enol Ratio (NMR) > 99:192:8High purity confirms absolute steric dominance. Technical grade impurities disrupt the matrix, allowing trace enolization.
Primary Impurity Profile Trace solventDibenzoylmethane, over-methylated speciesHighlights the precision of the methylation synthesis route.
Mechanistic Proof via NMR

The 1H NMR spectrum is the ultimate arbiter of the keto-enol state. In the High-Purity Standard, the absence of a broad enol -OH peak (> 15 ppm) and the distinct splitting pattern of the aliphatic protons confirm the diketo structure[2].

Table 2: 1H NMR Diagnostic Peaks (Keto Tautomer in CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
7.96 Doublet (d)4Hortho-Aromatic protons
7.55 Triplet (t)2Hpara-Aromatic protons
7.44 Triplet (t)4Hmeta-Aromatic protons
5.29 Quartet (q)1H α -CH (Coupled to the methyl group)
1.59 Doublet (d)3H α -CH 3​ (Coupled to the single CH proton)

Note: If the compound were to exist in the enol form, the quartet at 5.29 ppm would vanish, and the methyl group at 1.59 ppm would collapse into a singlet. The Technical Grade sample often shows trace singlets around 2.0 ppm, indicating disrupted tautomeric states or unreacted starting materials.

Conclusion

For researchers utilizing 2-methyl-1,3-diphenylpropane-1,3-dione as a precursor for complex heterocycles or UV-stabilizers, relying solely on single-method purity (like GC-MS) is a critical vulnerability. The High-Purity Standard demonstrates absolute tautomeric fidelity (diketo form) and thermal stability across all platforms. Conversely, the Technical Grade alternative fails the self-validating system test, showing significant thermal degradation in GC-MS that is masked during standard HPLC runs.

References

  • Mrzyczek, M., et al. "Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters." European Journal of Chemistry, 2011.
  • Uyanik, M., et al.
  • Raines, R. T., et al. "Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles." MIT Open Access Articles, 2020.
Validation

Comparison of the thermal stability of various 1,3-diphenylpropane-1,3-dione derivatives

Thermal Stability of 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) Derivatives: A Comparative Guide for Formulation and Drug Development Introduction and Mechanistic Causality 1,3-Diphenylpropane-1,3-dione, commonly k...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability of 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) Derivatives: A Comparative Guide for Formulation and Drug Development

Introduction and Mechanistic Causality

1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (DBM), and its derivatives are aromatic β-diketones widely utilized as UV filters, photoinitiators, and chelating ligands in optoelectronics[1]. The most prominent derivative, Avobenzone (butyl methoxydibenzoylmethane), is a ubiquitous UVA absorber in dermatological formulations[2].

However, the application of DBM derivatives is frequently bottlenecked by their thermal and photothermal instability. The causality of this instability lies in their keto-enol tautomerism . In the ground state, DBM derivatives exist predominantly in a planar, chelated enol form stabilized by intramolecular hydrogen bonding[2]. Upon exposure to thermal stress or UV radiation, the equilibrium shifts toward the diketo form. This diketo isomer adopts a non-planar "butterfly" conformation that is highly susceptible to C-C bond cleavage and subsequent thermal degradation[2].

To engineer thermally stable systems, researchers employ supramolecular encapsulation or metal coordination. These strategies sterically restrict the tautomeric shift, locking the derivative into a rigid conformation that resists thermal fragmentation[3][4].

G DBM DBM Derivative (Ground State) Enol Enol Form (Chelated, Planar) DBM->Enol Equilibrium Keto Keto Form (Non-planar) DBM->Keto Equilibrium Enol->Keto Thermal Stress Stable Stabilized Complex (Metal / β-CD) Enol->Stable Encapsulation Degradation Thermal Degradation (Cleavage) Keto->Degradation T > 280°C Stable->Degradation T > 300°C

Fig 1. Keto-enol tautomerization and thermal degradation pathways of DBM derivatives.

Comparative Thermal Stability Profiles

The thermal endurance of DBM derivatives varies drastically based on their structural environment. Table 1 summarizes the thermal phase transitions and degradation limits of native DBM, Avobenzone, and their stabilized complexes derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Thermal Properties of DBM Derivatives and Complexes

Compound / ComplexMelting Point (°C)Degradation Onset (T_d, °C)Primary Stabilization Mechanism
Native DBM ~79~270Native state (H-bonded enol)[5]
Avobenzone (AVB) 81 - 87~280Native state (Methoxy/tert-butyl substitutions)[4][6]
(β-CD)₂·AVB Complex N/A (No melting peak)>300Steric shielding & restricted tautomerization[4]
Eu(DBM)₃PHEN >250304Rigid metal-ligand coordination sphere[7]
Eu(AVB)₃TPPO N/A~200Metal-ligand coordination[2]

Data Interpretation: Native Avobenzone exhibits a sharp melting point at ~83.5 °C and begins to decompose at 280 °C[4][8]. When encapsulated in β-cyclodextrin (β-CD), the thermal profile fundamentally changes. The degradation onset is pushed beyond 300 °C, concomitant with the degradation of the β-CD host itself[4]. Similarly, coordinating DBM to Europium (Eu³⁺) alongside a secondary ligand like 1,10-phenanthroline (PHEN) yields a highly stable ternary complex capable of withstanding temperatures up to 304 °C[7].

Experimental Workflows for Thermal Profiling

To objectively compare these derivatives, researchers must utilize self-validating experimental protocols. The following workflow details the mechanochemical synthesis of an Avobenzone/β-CD inclusion complex and its subsequent thermal validation.

Protocol A: Mechanochemical Synthesis of (β-CD)₂·AVB

Causality of Choice: Mechanochemical milling is preferred over solvent-evaporation because it forces the hydrophobic guest into the host cavity using shear force, minimizing the use of solvents that could induce premature thermal degradation during the drying phase[4].

  • Stoichiometric Mixing: Weigh Avobenzone and β-CD in a 1:2 molar ratio. This specific stoichiometry ensures complete encapsulation of the bulky tert-butyl and methoxy aromatic rings[4].

  • Milling: Transfer the powders to a planetary ball mill. Mill at 400 RPM for 60 minutes.

  • Equilibration: Add a minimal volume of a 50:50 water/ethanol mixture to form a paste, facilitating molecular mobility for the guest to enter the hydrophobic cavity.

  • Lyophilization: Freeze-dry the paste at -50 °C for 48 hours. Crucial Step: Lyophilization prevents the thermal stress that oven-drying would impose, preserving the metastable inclusion complex.

Protocol B: Self-Validating DSC/TGA Analysis

Causality of Choice: Thermal analysis is not just for finding the degradation point; it acts as a self-validating proof of successful synthesis. If Avobenzone is merely physically mixed with β-CD (not encapsulated), DSC will still show its endothermic melting peak.

  • Sample Preparation: Load 5–10 mg of the lyophilized complex into an alumina crucible.

  • DSC Parameters: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Validation Checkpoint: Observe the thermogram between 81 °C and 87 °C. A successful inclusion complex will show a complete absence of the Avobenzone melting peak. This occurs because the guest is molecularly dispersed within the host cavity and cannot undergo bulk crystalline melting[4].

  • TGA Parameters: Concurrently monitor weight loss. A broad peak between 40–80 °C indicates dehydration of the β-CD cavity, while the onset of rapid mass loss >300 °C confirms the enhanced thermal stability limit of the complex[4].

Workflow Step1 1. Mechanochemical Mixing (Host + Guest) Step2 2. Solvent Addition (Equilibration) Step1->Step2 Step3 3. Lyophilization (Solid Isolation) Step2->Step3 Step4 4. DSC Analysis (Validation) Step3->Step4 Step5 5. TGA Analysis (Thermal Profiling) Step4->Step5

Fig 2. Self-validating workflow for the synthesis and thermal profiling of DBM inclusion complexes.

Conclusion for Drug Development Professionals

For formulation scientists, the native thermal instability of 1,3-diphenylpropane-1,3-dione derivatives poses a significant risk of degradation-induced toxicity and loss of efficacy. The comparative data demonstrates that raw Avobenzone should not be subjected to prolonged thermal stress >80 °C during manufacturing. By adopting supramolecular encapsulation (e.g., β-CD) or metal coordination, developers can restrict the deleterious keto-enol tautomerism, effectively raising the thermal decomposition threshold by 20–30 °C and eliminating the phase transition (melting) vulnerabilities of the native compound.

References

  • Study of thermal and optical properties of dibenzoylmethane Eu(III) organic complexes. Estonian Academy Publishers.[Link]

  • Stability and Properties of Ultraviolet Filter Avobenzone under Its Diketo/Enol Tautomerization Induced by Molecular Encapsulation with β-Cyclodextrin. ACS Publications.[Link]

  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. PMC - NIH.[Link]

  • Environmentally Friendly Sunscreens: Mechanochemical Synthesis and Characterization of β-CD Inclusion Complexes of Avobenzone and Octinoxate with Improved Photostability. ACS Sustainable Chemistry & Engineering.[Link]

  • Investigation on growth, structural, spectral, optical, thermal, third order nonlinear optical and DFT studies of dibenzoylmethane single crystal. ResearchGate.[Link]

  • Phosphonium-based tetrakis dibenzoylmethane Eu(III) and Sm(III) complexes. RSC Advances.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-methyl-1,3-diphenylpropane-1,3-dione proper disposal procedures

Proper waste management in drug development and chemical synthesis is not merely a regulatory obligation; it is a critical component of laboratory safety and environmental stewardship. 2-methyl-1,3-diphenylpropane-1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management in drug development and chemical synthesis is not merely a regulatory obligation; it is a critical component of laboratory safety and environmental stewardship. 2-methyl-1,3-diphenylpropane-1,3-dione (CAS: 1846-29-3) is a versatile beta-diketone building block widely utilized in the synthesis of pharmaceuticals and agrochemicals [1].

Because this compound is a biologically active organic solid—exhibiting specific acute toxicities and irritant properties—its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines [3]. This guide provides drug development professionals and laboratory managers with field-proven, self-validating protocols for the safe handling, segregation, and disposal of 2-methyl-1,3-diphenylpropane-1,3-dione waste streams.

Chemical & Hazard Profiling

Before executing any disposal protocol, personnel must understand the physical and toxicological properties of the material. 2-methyl-1,3-diphenylpropane-1,3-dione is a stable, non-volatile crystalline solid, meaning inhalation risks primarily stem from aerosolized dust rather than vapors. However, its high solubility in organic solvents dictates that it will frequently enter the laboratory's liquid waste streams.

Table 1: Quantitative Data & Hazard Summary

Property / MetricValue / ClassificationOperational Implication
CAS Number 1846-29-3 [1]Primary identifier for waste manifests.
Molecular Formula C16H14O2 [1]High carbon content requires high-temperature incineration for complete destruction.
Vapor Pressure 1.66E-06 mmHg at 25°C [1]Low volatility; respiratory hazards are limited to dust generation during solid transfer.
GHS Hazard Codes H302, H312, H332, H315, H319[2]Harmful if swallowed/inhaled; causes skin/eye irritation. Mandates strict PPE (nitrile gloves, safety goggles, particulate respirator if handled outside a fume hood).
RCRA Classification Unlisted (Characteristic/Mixed) [3]Not acutely toxic (P-listed), but must be managed as hazardous waste. Solvent mixtures dictate the final EPA waste code (e.g., F003, F005) [4].

The Causality of Waste Segregation

In a laboratory setting, 2-methyl-1,3-diphenylpropane-1,3-dione is rarely disposed of in a vacuum. It is typically dissolved in solvents or contaminates solid consumables.

The Causality Principle: We do not segregate waste arbitrarily. The molecular structure of 2-methyl-1,3-diphenylpropane-1,3-dione contains stable aromatic rings. To prevent environmental accumulation, these rings must be cleaved via high-temperature incineration or electrochemical destruction. If this compound is mixed with halogenated solvents (e.g., dichloromethane), the incineration process requires specialized, expensive scrubbers to prevent the formation of highly toxic dioxins. Therefore, meticulous segregation of liquid waste into halogenated and non-halogenated streams is the most critical logistical step in managing this chemical's lifecycle.

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure compliance with EPA Satellite Accumulation Area (SAA) regulations [3] and guarantee the safety of laboratory personnel.

Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Consumables)

This protocol applies to expired/degraded batches of pure 2-methyl-1,3-diphenylpropane-1,3-dione, as well as contaminated weigh boats, spatulas, and gloves.

  • Containment & Bagging: Collect all solid waste inside a certified chemical fume hood. Place the waste into a transparent, heavy-duty polyethylene bag.

    • Causality: The compound carries the H332 (Harmful if inhaled) hazard [2]. Bagging inside the hood prevents the aerosolization of micro-particulates into the general laboratory atmosphere.

  • Secondary Containment: Seal the primary bag and place it into a rigid, leak-proof secondary container (e.g., a dedicated solid hazardous waste drum).

  • Labeling: Affix a standardized "Hazardous Waste" label immediately upon placing the first item in the container. Specify "Contains 2-methyl-1,3-diphenylpropane-1,3-dione (Toxic/Irritant Solid)."

  • Validation Step: Inspect the exterior of the secondary container using a UV light or visual check to ensure no white crystalline dust has breached the primary containment.

Protocol B: Liquid Waste Disposal (Solvent Mixtures)

Because the compound is highly soluble in ethanol, acetone, and other organics[1], reaction filtrates and mother liquors must be managed carefully.

  • Characterize the Solvent Matrix: Identify the primary solvent carrying the compound.

    • Validation Step: Check the laboratory notebook or batch record. If the solvent is acetone, methanol, or xylene, the waste falls under EPA code F003 [4]. If it contains toluene or methyl ethyl ketone, it is F005 [4].

  • Segregation: Pour the liquid into the appropriate designated carboy: Halogenated Organic Waste or Non-Halogenated Organic Waste.

    • Causality: Mixing non-halogenated waste with halogenated waste exponentially increases disposal costs and complicates the incineration process.

  • Headspace Management: Fill the waste carboy to no more than 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing container rupture.

  • Storage: Store the carboy in a designated Satellite Accumulation Area (SAA) equipped with secondary spill containment trays. Ensure the container remains tightly capped unless actively adding waste [3].

Protocol C: Empty Container Management

Chemical containers that previously held 2-methyl-1,3-diphenylpropane-1,3-dione must be neutralized before entering standard municipal waste streams.

  • Triple Rinse Procedure: In a fume hood, add a compatible solvent (e.g., acetone) to the empty container, filling it to approximately 10% of its volume. Cap tightly, agitate vigorously, and decant the rinsate into the appropriate liquid waste carboy. Repeat this process three times[5].

    • Causality: Triple rinsing ensures the container meets the EPA's definition of "RCRA empty" (containing less than 3% by weight of the total capacity), legally reclassifying it from hazardous waste to standard solid waste [5].

  • Drying: Leave the uncapped, rinsed container in the fume hood until all residual solvent has completely evaporated.

  • Defacement & Disposal: Thoroughly deface or remove the original chemical label with a thick marker.

    • Validation Step: Ensure no part of the chemical name or hazard pictograms is visible. Dispose of the clean glass/plastic in the laboratory's broken glass box or recycling bin.

Visual Workflow: Waste Segregation Decision Tree

To minimize human error during waste sorting, laboratories should post the following decision matrix near Satellite Accumulation Areas.

WasteWorkflow Start 2-methyl-1,3-diphenylpropane-1,3-dione Waste Generation Solid Solid Waste (Powder/Contaminated Gear) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Empty Empty Containers Start->Empty SAA_Solid Store in SAA Label: Hazardous Waste Solid->SAA_Solid Transfer to compatible bin HalCheck Contains Halogens? Liquid->HalCheck Identify solvent matrix Rinse Rinsate to Liquid Waste Air-dry container Empty->Rinse Triple Rinse Protocol Incin High-Temperature Incineration (Licensed EPA Facility) SAA_Solid->Incin NonHal Non-Halogenated Waste Stream HalCheck->NonHal No (e.g., Acetone, EtOH) Hal Halogenated Waste Stream HalCheck->Hal Yes (e.g., DCM, Chloroform) NonHal->Incin Hal->Incin Trash Standard Solid Waste (RCRA Empty) Rinse->Trash Deface label

Workflow for the segregation and disposal of 2-methyl-1,3-diphenylpropane-1,3-dione waste streams.

Emergency Spill Response

In the event of an accidental release of pure 2-methyl-1,3-diphenylpropane-1,3-dione powder:

  • Evacuate & Ventilate: Ensure the area is well-ventilated. Personnel must don N95/P100 particulate respirators, safety goggles, and nitrile gloves before approaching the spill [2].

  • Containment: Do not dry-sweep, as this will aerosolize the H332-rated powder. Instead, gently cover the spill with damp absorbent paper or a commercial spill-control inert absorbent.

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting all contaminated cleaning materials into the solid waste stream [2].

References

  • LookChem. "Cas 1846-29-3,2-methyl-1,3-diphenylpropane-1,3-dione." LookChem Chemical Database. Available at: [Link]

  • ALS Global. "Waste Characterization Regulations: A Guide to Compliance with the RCRA." ALS Global Insights. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at:[Link]

  • The University of Chicago. "Hazardous Waste Disposal Procedures: Empty Chemical Containers." UChicago Environmental Health and Safety. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.